Tetromycin C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H65NO13 |
|---|---|
Molecular Weight |
888.0 g/mol |
IUPAC Name |
(7E,11E,23E)-17-[3,4-dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C50H65NO13/c1-23-13-12-14-24(2)37-27(5)18-31-34(63-46-42(55)49(10,60)39(29(7)62-46)51-43(56)35-26(4)17-30(61-11)19-33(35)52)16-15-25(3)38(31)48(37,9)40(53)36-41(54)50(64-45(36)59)21-28(6)32(44(57)58)22-47(50,8)20-23/h14,17-20,22,25,28-29,31,34,37-39,42,46,52-53,55,60H,12-13,15-16,21H2,1-11H3,(H,51,56)(H,57,58)/b23-20+,24-14+,40-36+ |
InChI Key |
MLCMEHUPTMULKN-FUFRHIGISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unmasking the Target: A Technical Guide to the Biological Target Identification of Tetromycin C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C5, a member of the tetracycline (B611298) class of antibiotics, exhibits broad-spectrum activity against Gram-positive bacteria. Understanding its precise biological target is paramount for elucidating its mechanism of action, predicting potential resistance mechanisms, and guiding further drug development efforts. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the identification and characterization of the biological target of this compound. While specific data for this compound is emerging, this document leverages the extensive knowledge of the tetracycline class to present a robust roadmap for its target identification. The primary target of tetracycline antibiotics is the bacterial ribosome, specifically the 30S ribosomal subunit, where they inhibit protein synthesis.[1]
Core Concept: Inhibition of Bacterial Protein Synthesis
The central mechanism of action for tetracycline antibiotics is the disruption of protein synthesis.[2][3] This is achieved by binding to the 30S ribosomal subunit, which, along with the 50S subunit, forms the 70S ribosome responsible for translating messenger RNA (mRNA) into protein. By binding to the 30S subunit, tetracyclines sterically hinder the attachment of aminoacyl-tRNA to the ribosomal A-site (acceptor site).[2][4] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein elongation and leading to a bacteriostatic effect.[2]
The following diagram illustrates the general mechanism of tetracycline action on the bacterial ribosome.
Caption: General mechanism of this compound action on the bacterial ribosome.
Quantitative Analysis of Target Interaction
To thoroughly characterize the interaction between this compound and its putative target, quantitative binding and inhibition assays are essential. The following table summarizes key parameters that should be determined experimentally.
| Parameter | Description | Typical Method(s) | Relevance |
| IC50 (50% Inhibitory Concentration) | The concentration of this compound required to inhibit a specific biological process (e.g., in vitro protein synthesis) by 50%. | In vitro transcription/translation (IVT) assays.[5] | Provides a measure of the compound's potency in a functional context. |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of this compound that prevents visible growth of a bacterium. | Broth microdilution or agar (B569324) dilution assays. | Assesses the compound's effectiveness against whole bacterial cells. |
| Binding Affinity (Kd, Ki) | The equilibrium dissociation constant (Kd) or inhibition constant (Ki), indicating the strength of the binding interaction between this compound and its target. | Isothermal titration calorimetry (ITC), Surface plasmon resonance (SPR), Radioligand binding assays. | Directly quantifies the physical interaction between the drug and its target. |
Experimental Protocols for Target Identification
The identification of the specific molecular target of this compound involves a multi-pronged approach, combining biochemical and genetic techniques.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This powerful technique is used to isolate and identify proteins that directly bind to this compound.
Methodology:
-
Immobilization of this compound: Covalently attach this compound to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column. This may require chemical modification of this compound to introduce a suitable linker arm.
-
Preparation of Bacterial Lysate: Grow the target bacterium (e.g., Staphylococcus aureus) to mid-log phase, harvest the cells, and prepare a cell lysate containing the complete proteome.
-
Affinity Chromatography: Pass the bacterial lysate over the this compound-functionalized column. Proteins with affinity for this compound will bind to the column, while non-binding proteins will flow through.
-
Elution: Wash the column to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting peptide fragmentation patterns are then searched against a protein database to identify the bound proteins.
The following diagram outlines the workflow for affinity chromatography-mass spectrometry.
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Analysis of Resistant Mutants
Isolating and characterizing bacterial mutants that exhibit resistance to this compound can provide strong genetic evidence for its biological target.
Methodology:
-
Spontaneous Mutant Selection: Plate a high density of susceptible bacteria on agar plates containing increasing concentrations of this compound. Colonies that grow are potential resistant mutants.
-
Whole Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the genome of the wild-type (susceptible) parent strain.
-
Identification of Mutations: Identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently present in the resistant mutants.
-
Target Gene Identification: The mutated genes are strong candidates for the direct target of this compound or for proteins involved in its transport or metabolism. For tetracyclines, mutations are frequently found in the 16S rRNA gene, a key component of the 30S ribosomal subunit.[6][7] A mutation at a position corresponding to base 1058 in E. coli 16S rRNA has been linked to tetracycline resistance.[6][7]
The logical relationship between resistance and target identification is depicted below.
Caption: Logical workflow for identifying a drug target through the analysis of resistant mutants.
Signaling Pathways and Downstream Effects
While the direct target of this compound is likely the ribosome, its inhibition of protein synthesis will have widespread effects on various cellular signaling pathways. For instance, the inhibition of protein synthesis can trigger the stringent response, a bacterial stress response characterized by the production of the signaling molecules ppGpp and pppGpp. This can lead to the downregulation of genes involved in growth and proliferation and the upregulation of genes involved in stress survival.
Further research using techniques such as transcriptomics (RNA-seq) and proteomics can elucidate the broader impact of this compound on bacterial signaling networks.
Conclusion
The biological target identification of this compound is a critical step in its development as a therapeutic agent. Based on its classification as a tetracycline, the primary target is strongly presumed to be the 30S ribosomal subunit. The experimental strategies outlined in this guide, including affinity chromatography-mass spectrometry and the analysis of resistant mutants, provide a robust framework for definitively identifying and characterizing the interaction of this compound with its molecular target. The quantitative data and detailed mechanistic understanding derived from these studies will be invaluable for optimizing its efficacy and overcoming potential resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 3. Tetracycline Inhibition of Cell-Free Protein Synthesis I. Binding of Tetracycline to Components of the System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 16S rRNA Mutation Associated with Tetracycline Resistance in a Gram-Positive Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16S rRNA mutation associated with tetracycline resistance in a gram-positive bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Tetromycin C5: A Technical Guide for Early-Stage Research
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the early-stage investigation of Tetromycin C5, a novel antibiotic with potential applications in combating gram-positive bacterial infections. This document synthesizes the available preclinical data, outlines key experimental protocols, and visualizes the known biological context of this emerging therapeutic candidate.
Core Compound Profile
This compound is a member of the tetracycline (B611298) class of antibiotics, produced by the fermentation of Streptomyces sp. MK67-CF9.[1] Like other tetracyclines, its core mechanism of action is the inhibition of protein synthesis in bacteria.
| Property | Description | Source |
| Compound Name | This compound | [1] |
| Producing Organism | Streptomyces sp. MK67-CF9 | [1] |
| Chemical Class | Tetracycline Antibiotic | [1] |
| Therapeutic Potential | Antibacterial (Gram-positive bacteria) | [1] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a tetracycline antibiotic, is understood to exert its bacteriostatic effect by disrupting protein translation within bacterial cells. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit. This interaction effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
The foundational research on this compound has been disclosed in Japanese patent literature (JP-H10-57089-A). The following experimental outlines are based on the methodologies described therein.
Production and Isolation of this compound
The production of this compound involves the cultivation of Streptomyces sp. MK67-CF9 in a suitable fermentation medium, followed by extraction and purification of the target compound.
References
Methodological & Application
Application Notes and Protocols for Tetromycin C5 in Eukaryotic Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C5 is an antibiotic belonging to the tetracycline (B611298) class. While its primary application is in combating gram-positive bacteria through the inhibition of protein synthesis, its effects on eukaryotic cells are an area of active investigation. Tetracyclines are known to interact with mitochondrial ribosomes due to their prokaryotic origin, which can lead to effects on eukaryotic cell viability and function. This document provides a comprehensive set of protocols to evaluate the experimental use of this compound in a eukaryotic cell culture setting, with a focus on determining its cytotoxic effects and potential mechanisms of action.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: this compound Cytotoxicity (IC50) Data
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| (e.g., HeLa) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| (e.g., A549) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| (e.g., MCF-7) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) |
| (e.g., HeLa) | (e.g., IC50 value) | 24 | Data to be determined |
| 48 | Data to be determined | ||
| (e.g., A549) | (e.g., IC50 value) | 24 | Data to be determined |
| 48 | Data to be determined |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at a concentration around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualizations
Caption: Putative mechanism of this compound-induced cytotoxicity in eukaryotic cells.
Application Notes and Protocols for Tetromycin C5 in a Mouse Model
Disclaimer: Tetromycin C5 is a described antibiotic with broad-spectrum activity against gram-positive bacteria[1]. While information on its specific use in in vivo mouse models is limited in publicly available literature, its classification as a tetracycline-like antibiotic allows for the development of detailed, representative protocols based on well-established methodologies for this class of compounds. The following application notes and protocols are based on the known mechanisms and experimental use of tetracycline (B611298) antibiotics and should be adapted and optimized for the specific pharmacokinetic and pharmacodynamic properties of this compound.
Introduction
This compound is an antibiotic produced by the genus Streptomyces[2]. Like other members of the tetracycline family, it is anticipated to exhibit bacteriostatic properties by inhibiting protein synthesis in bacteria[3][4][5]. This is achieved by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[4][5]. These characteristics make it a candidate for preclinical evaluation in various mouse models, particularly those involving infections with gram-positive bacteria[1].
Mechanism of Action: Bacterial Protein Synthesis Inhibition
The primary mechanism of action for tetracycline-class antibiotics is the disruption of bacterial protein translation[5][6].
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables provide representative data based on common tetracycline antibiotics like doxycycline (B596269) and minocycline, which are frequently used in mouse models[7]. These values should serve as a starting point for establishing the experimental parameters for this compound.
Table 1: Representative Pharmacokinetic Parameters of Tetracyclines in Mice
| Parameter | Oral Administration (PO) | Intraperitoneal (IP) | Intravenous (IV) |
|---|---|---|---|
| Bioavailability | ~60-80% | ~90-100% | 100% |
| Time to Max Concentration (Tmax) | 1 - 2 hours | 0.5 - 1 hour | < 0.25 hours |
| Half-life (t½) | 8 - 12 hours (long-acting) | 8 - 12 hours (long-acting) | 8 - 12 hours (long-acting) |
| Volume of Distribution (Vd) | High | High | Moderate |
Note: Data is illustrative and can vary based on the specific tetracycline derivative, mouse strain, and formulation.
Table 2: Example Dosing Regimens for Mouse Models
| Application | Route of Administration | Recommended Dose Range | Frequency |
|---|---|---|---|
| Systemic Bacterial Infection | IP, IV, or Oral Gavage | 5 - 50 mg/kg | Once or twice daily |
| Medicated Drinking Water | Oral | 0.5 - 2 mg/mL | Ad libitum |
| Medicated Feed | Oral | 40 - 100 mg/kg of feed | Ad libitum |
| Anti-inflammatory Model | Oral Gavage or IP | 1 - 10 mg/kg | Once daily |
Note: Doses must be determined empirically for this compound. Lower doses are often used for anti-inflammatory effects, while higher doses are for antimicrobial efficacy.
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
-
Determine Solubility: Assess the solubility of this compound in common, biocompatible vehicles. Start with sterile water, saline, and PBS. If solubility is low, consider vehicles such as 5% DMSO, 40% PEG400, 5% Tween 80 in sterile water.
-
Calculate Required Concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. Assume a standard administration volume (e.g., 100 µL for a 25g mouse, which equals 4 mL/kg).
-
Formula: Concentration (mg/mL) = [Dose (mg/kg) * Average Mouse Weight (kg)] / Administration Volume (mL)
-
-
Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the chosen vehicle incrementally while vortexing to ensure complete dissolution.
-
If necessary, sonicate briefly in a water bath to aid dissolution.
-
Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility, especially for IP or IV injections.
-
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light at 4°C for short-term use or -20°C for longer-term storage.
Protocol 2: Administration of this compound via Oral Gavage (PO)
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment.
-
Dosage Preparation: Prepare the this compound solution as described in Protocol 1. Ensure the solution is at room temperature before administration.
-
Procedure:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the distance from the mouse's oral cavity to the xiphoid process to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully remove the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for at least 15-30 minutes post-administration for any signs of distress, such as labored breathing or regurgitation.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection
-
Animal Handling: Properly restrain the mouse, exposing the abdomen. The mouse can be scruffed, or an assistant can hold it to present the lower abdominal quadrants.
-
Dosage Preparation: Use a sterile solution of this compound prepared as in Protocol 1.
-
Procedure:
-
Use a 25-27 gauge needle with a sterile syringe.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Monitor the injection site for any signs of irritation and observe the animal for any adverse reactions.
Experimental Workflow and Logic Diagrams
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse infection model.
Figure 2: Workflow for an in vivo efficacy study.
Logical Relationship: Dose-Response Determination
This diagram illustrates the decision-making process for establishing an effective and non-toxic dose.
Figure 3: Logic for dose-finding studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Tetromycin C5: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tetromycin C5 is a member of the tetracycline (B611298) family of antibiotics, produced by Streptomyces sp.[1][2] It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains[1][2]. As with other tetracycline-class antibiotics, this compound is understood to function as a protein synthesis inhibitor[3]. This document provides detailed application notes and standardized protocols for the preclinical in vitro evaluation of this compound. The following guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Tetracycline-class antibiotics, including presumably this compound, inhibit bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action effectively stalls the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Data Presentation
Due to the limited availability of public data for this compound, the following tables present illustrative in vitro activity data based on the known activity of tetracycline-class antibiotics against Gram-positive organisms. This data is hypothetical and should be replaced with experimentally derived values.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | ATCC Number | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 0.25 - 1.0 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.125 - 0.5 |
| Enterococcus faecalis | Gram-positive | 29212 | 2.0 - 8.0 |
| Bacillus subtilis | Gram-positive | 6633 | 0.5 - 2.0 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | BAA-1717 | 1.0 - 4.0 |
Table 2: Illustrative Cytotoxicity (IC50) of this compound
| Cell Line | Organism | Tissue Origin | Illustrative IC50 (µM) |
| HEK293 | Human | Kidney | > 50 |
| HepG2 | Human | Liver | > 50 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible bacterial strains, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, stored at -20°C)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
-
Sterile tubes and pipettes
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.
-
Drug Dilution Series: a. Prepare a series of 2-fold serial dilutions of this compound in CAMHB directly in the 96-well plate. b. For a typical assay, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10. e. Well 11 should serve as a positive control (inoculum, no drug). Add 100 µL of CAMHB. f. Well 12 should serve as a negative control (broth only). Add 100 µL of CAMHB.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Confirm the absence of growth by measuring the optical density at 600 nm.
References
Standard Operating Procedure for Tetromycin C5 Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C5 is an antibiotic with broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains.[1] As a member of the tetracycline (B611298) family of antibiotics, its primary mechanism of action is the inhibition of protein synthesis.[2][3] This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the bacterial ribosome.[4][5] This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate the efficacy and characteristics of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including presumably this compound, act as bacteriostatic agents by reversibly binding to the 16S rRNA of the 30S ribosomal subunit in bacteria. This binding blocks the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. Consequently, the addition of new amino acids to the growing peptide chain is halted, leading to the inhibition of protein synthesis and cessation of bacterial growth and replication.[4][5]
Data Presentation: Illustrative Antibacterial Activity
While specific quantitative data for this compound is not yet widely published, the following tables provide an illustrative summary of expected in vitro activity against common Gram-positive bacteria, based on data for other tetracycline antibiotics.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | >100 | 0.25 | 0.5 | ≤0.06 - 2 |
| Staphylococcus aureus (MRSA) | >100 | 0.5 | 1 | ≤0.06 - 4 |
| Streptococcus pneumoniae | >100 | 0.12 | 0.25 | ≤0.03 - 1 |
| Enterococcus faecalis | >100 | 0.25 | 0.5 | ≤0.06 - 2 |
| Enterococcus faecium | >100 | 0.5 | 1 | ≤0.06 - 4 |
Table 2: Illustrative Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | MBC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 4 - 16 |
| Streptococcus pneumoniae | 2 - 8 |
Experimental Protocols
The following protocols are standardized procedures for the in vitro evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Inoculate the colonies into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the culture at 35°C ± 2°C with shaking until it reaches the logarithmic growth phase, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).
c. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
a. Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-plate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
b. Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Agar Disk Diffusion (Kirby-Bauer) Assay
This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.
a. Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
b. Application of Disks and Incubation:
-
Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
c. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts (to be established for this compound).
Conclusion
The protocols outlined in this document provide a standardized framework for the in vitro evaluation of this compound. Adherence to these standard operating procedures will ensure the generation of reproducible and comparable data, which is essential for the research and development of this novel antibiotic. Further studies will be required to establish a comprehensive profile of this compound, including its full spectrum of activity, pharmacokinetic and pharmacodynamic properties, and potential for resistance development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. researchgate.net [researchgate.net]
- 4. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetromycin C5 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C5 is a member of the tetracycline (B611298) class of antibiotics, known for its broad-spectrum activity against Gram-positive bacteria. Like other tetracyclines, its primary mechanism of action is the inhibition of protein synthesis, a crucial pathway for bacterial survival and proliferation. This property makes this compound a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering new antibacterial agents. These application notes provide a framework of protocols for evaluating this compound in HTS settings, focusing on antibacterial activity and its mechanism of action.
Note: Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against specific bacterial strains and IC50 values for protein synthesis inhibition, are not publicly available at the time of this writing. The following protocols are based on established methods for tetracycline antibiotics and are intended to serve as a guide for the experimental determination of these values.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and structured tables.
Table 1: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 29213 | Value | Value |
| Streptococcus pneumoniae | 49619 | Value | Value |
| Enterococcus faecalis | 29212 | Value | Value |
| Methicillin-resistant Staphylococcus aureus (MRSA) | BAA-1717 | Value | Value |
MIC₅₀ and MIC₉₀ values need to be experimentally determined.
Table 2: In Vitro Protein Synthesis Inhibition by this compound (Hypothetical Data)
| Assay Type | Target Organism Extract | IC₅₀ (µM) | Positive Control (e.g., Tetracycline) IC₅₀ (µM) |
| Cell-Free Translation Assay | E. coli S30 Extract | Value | Value |
| Luciferase Reporter Assay | S. aureus lysate | Value | Value |
IC₅₀ values need to be experimentally determined.
Table 3: High-Throughput Screening Assay Quality Control (Hypothetical Data)
| Assay Name | Plate Format | Z'-factor | Signal-to-Background Ratio |
| Bacterial Growth Inhibition | 384-well | Value | Value |
| In Vitro Protein Synthesis | 384-well | Value | Value |
Z'-factor and Signal-to-Background ratios need to be experimentally determined.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
This compound, as a tetracycline antibiotic, targets the bacterial ribosome, specifically the 30S ribosomal subunit. By binding to the 30S subunit, it sterically hinders the binding of aminoacyl-tRNA to the A-site of the ribosome. This action effectively halts the elongation step of protein synthesis, leading to a bacteriostatic effect.
Application of Tetracycline-Inducible Systems in CRISPR-Cas9 Studies
A Note on Terminology: Literature searches did not yield specific information on a compound named "Tetromycin C5" for use in CRISPR-Cas9 studies. However, the tetracycline-inducible system, which utilizes tetracycline (B611298) and its derivatives like doxycycline (B596269), is a widely adopted method for controlling gene expression in CRISPR-Cas9 workflows. This document provides detailed application notes and protocols for this tetracycline-inducible CRISPR-Cas9 system.
Application Notes
Introduction
The CRISPR-Cas9 system has become a powerful tool for genome editing.[1][2] A key challenge in its application is the precise temporal control of Cas9 nuclease activity to minimize off-target effects and cytotoxicity associated with constitutive expression.[1] The tetracycline-inducible CRISPR-Cas9 system offers a solution by allowing for controlled, reversible activation of Cas9 expression. This "Tet-On" system provides researchers with the ability to turn gene editing on and off at specific times and for desired durations, thereby enhancing the precision and safety of CRISPR-mediated genetic modifications.[1][3]
Principle of the Tetracycline-Inducible CRISPR-Cas9 System
The Tet-On system is a binary system consisting of two main components:
-
Reverse Tetracycline-Controlled Transactivator (rtTA): This is a fusion protein that binds to the tetracycline operator (tetO) sequence in the presence of a tetracycline-class antibiotic (e.g., doxycycline).
-
Tetracycline-Responsive Promoter (Ptet): This is a minimal promoter fused to tetO sequences.
In the absence of an inducer (doxycycline), the rtTA is inactive and does not bind to the Ptet promoter, resulting in no expression of the downstream gene (Cas9). Upon administration of doxycycline, it binds to the rtTA, causing a conformational change that allows the rtTA to bind to the Ptet promoter and activate the transcription of the Cas9 gene. The expressed Cas9 protein then complexes with a guide RNA (gRNA) to target and cleave a specific genomic locus.
Advantages of the Tetracycline-Inducible System
-
Temporal Control: Gene editing can be initiated at specific time points during an experiment, which is crucial for studying dynamic cellular processes.
-
Reduced Off-Target Effects: Limiting the duration of Cas9 expression can decrease the likelihood of cleavage at unintended genomic sites.
-
Study of Essential Genes: Inducible systems allow for the study of essential genes by knocking them out at a later stage of development or in a specific cell state, avoiding embryonic lethality or cell death.
-
Reversibility: Removal of the inducer (doxycycline) leads to the cessation of Cas9 expression, allowing for the study of the consequences of transient gene editing.
Applications in Research and Drug Development
-
Functional Genomics: Studying the function of specific genes by inducing their knockout or modification at precise times.
-
Disease Modeling: Creating more accurate cellular and animal models of diseases by controlling the expression of disease-related genes.
-
Drug Discovery: Identifying and validating new drug targets by observing the effects of gene knockout or modification in a time-dependent manner.
-
Gene Therapy Development: Developing safer gene therapy strategies by minimizing the risks associated with constitutive Cas9 expression.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Doxycycline Concentration for Induction | 1 - 10 µg/mL | Mammalian cells | Generic Protocol |
| Induction Time | 24 - 72 hours | Mammalian cells | Generic Protocol |
| Gene Editing Efficiency (Indel Frequency) | 6.6% - 22.2% | Primary T cells | |
| Delivery Efficiency (Nanoparticle-mediated) | >90% | Wide variety of cell types |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line with Inducible Cas9
This protocol describes the steps to create a stable cell line expressing Cas9 under the control of a tetracycline-inducible promoter.
Materials:
-
Lentiviral vector encoding rtTA
-
Lentiviral vector encoding Cas9 under a Ptet promoter
-
HEK293T cells (or other cell line of interest)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., PEI)
-
Opti-MEM
-
Complete cell culture medium
-
Puromycin or other selection antibiotic
-
Doxycycline
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the lentiviral vector (either rtTA or Tet-inducible Cas9), psPAX2, and pMD2.G using a suitable transfection reagent. b. Incubate for 48-72 hours. c. Collect the supernatant containing the lentiviral particles. d. Filter the supernatant through a 0.45 µm filter.
-
Transduction: a. Seed the target cells in a 6-well plate. b. Add the lentiviral supernatant for the rtTA vector to the cells. c. Incubate for 24 hours. d. Select for successfully transduced cells using the appropriate antibiotic. e. Expand the rtTA-expressing stable cell line. f. Repeat the transduction process with the lentiviral supernatant for the Tet-inducible Cas9 vector. g. Select with a second antibiotic to obtain a double-stable cell line.
-
Validation of Induction: a. Plate the double-stable cell line. b. Treat the cells with varying concentrations of doxycycline (e.g., 0, 1, 5, 10 µg/mL). c. After 48 hours, harvest the cells and perform a Western blot to detect Cas9 protein expression.
Protocol 2: Doxycycline-Induced Gene Editing
This protocol outlines the steps for inducing Cas9 expression and subsequent gene editing in the generated stable cell line.
Materials:
-
Stable cell line with inducible Cas9
-
sgRNA expression vector or in vitro transcribed sgRNA
-
Transfection reagent or electroporation system
-
Doxycycline
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the target site
-
Mismatch cleavage detection assay kit (e.g., SURVEYOR assay)
Procedure:
-
sgRNA Delivery: a. Transfect or electroporate the stable cell line with the sgRNA targeting the gene of interest.
-
Induction of Cas9 Expression: a. After 24 hours post-transfection, add doxycycline to the cell culture medium at the optimal concentration determined in Protocol 1. b. Incubate for 48-72 hours to allow for Cas9 expression and gene editing.
-
Genomic DNA Extraction and Analysis: a. Harvest the cells and extract genomic DNA. b. Amplify the genomic region surrounding the target site by PCR. c. Use a mismatch cleavage assay or Sanger sequencing to detect the presence of insertions or deletions (indels), which indicate successful gene editing.
Visualizations
Caption: Mechanism of the Tetracycline-Inducible (Tet-On) CRISPR-Cas9 System.
Caption: Experimental workflow for doxycycline-induced gene editing.
References
- 1. A tetracycline-inducible CRISPR/Cas9 system, targeting two long non-coding RNAs, suppresses the malignant behavior of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery strategies of the CRISPR-Cas9 gene-editing system for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tetracycline-Inducible/CRISPR-Cas9 System is an Efficient Tool for Studying Gene Function in Phytophthora sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetracycline-Inducible Protein Expression and Purification
Topic: Tetracycline-Inducible Systems for Recombinant Protein Expression and Purification
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information pertains to Tetracycline-Inducible Expression Systems (commonly known as Tet-On® and Tet-Off® systems). The term "Tetromycin C5" is not associated with a protein expression system; it is an antibiotic. This document addresses the likely intended topic of tetracycline-regulated gene expression for protein production.
Introduction
Tetracycline-inducible systems are powerful tools for the controlled expression of recombinant proteins in eukaryotic cells.[1] These systems offer tight regulation, allowing protein expression to be turned on or off at a desired time and to a specific level by the addition or removal of an inducer, typically tetracycline (B611298) or its more stable analog, doxycycline (B596269).[1] This level of control is crucial for expressing toxic proteins, studying gene function, and optimizing protein yield for purification.
There are two primary versions of the tetracycline-inducible system: the Tet-Off and Tet-On systems.[2][3] In the Tet-Off system, gene expression is active in the absence of doxycycline and is turned off by its addition.[2][3][4] Conversely, the Tet-On system activates gene expression only in the presence of doxycycline.[2][3][4] The Tet-On system is often preferred for its faster response and because the inducer is added to activate the system.[5] Over the years, advancements have led to improved versions like Tet-On Advanced and Tet-On 3G, which offer higher sensitivity to doxycycline and lower basal expression levels.[5][6]
Key Applications:
-
Production of toxic or difficult-to-express proteins: By keeping the gene of interest silenced during cell growth, the toxic effects of the protein can be minimized.
-
Stable cell line development: Creation of cell lines that reliably express a target protein upon induction.
-
Functional studies: Precise control over the timing and level of gene expression enables detailed studies of protein function.
-
Biopharmaceutical production: Scalable production of therapeutic proteins with controlled expression.
Signaling Pathways and Mechanisms
The tetracycline-inducible systems are binary, consisting of a regulatory plasmid and a response plasmid.
-
Regulatory Component: Expresses a tetracycline-controlled transactivator protein.
-
tTA (Tetracycline-controlled Transactivator) for Tet-Off: A fusion protein of the tetracycline repressor (TetR) and the VP16 activation domain.[6][7]
-
rtTA (reverse Tetracycline-controlled Transactivator) for Tet-On: A mutated version of tTA that binds to the TRE only in the presence of doxycycline.[3][6]
-
-
Response Component: Contains the gene of interest (GOI) under the control of a Tetracycline Response Element (TRE). The TRE consists of multiple copies of the tetracycline operator (tetO) sequence upstream of a minimal promoter (e.g., minimal CMV promoter).[7][8]
Mechanism of Action: Tet-Off System
In the absence of doxycycline, the tTA protein binds to the TRE, and the VP16 domain activates the transcription of the gene of interest. When doxycycline is added, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thus silencing gene expression.[2][6]
Mechanism of Action: Tet-On System
The rtTA protein can only bind to the TRE when it is complexed with doxycycline. Therefore, gene expression is induced only when doxycycline is present in the culture medium.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Tet expression systems [jax.org]
- 3. Tet-off VS Tet-on System | Neuronal Activity Dependent Tool Series [ebraincase.com]
- 4. High throughput generation of tagged stable cell lines for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tet-On 3G tetracycline-inducible expression systems [takarabio.com]
- 6. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - US [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tetracycline-regulated expression enables purification and functional analysis of recombinant connexin channels from mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Tetromycin C5 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Tetromycin C5, a potent antibiotic, in various biological matrices. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are based on established methods for tetracycline (B611298) antibiotics and can be adapted for this compound.
Introduction
This compound is an antibiotic with broad-spectrum activity against gram-positive bacteria, including drug-resistant strains.[1] Accurate and sensitive detection methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. This document outlines detailed protocols for the analysis of this compound in biological samples such as plasma, serum, and urine.
Mechanism of Action
Tetracycline antibiotics, including this compound, act by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The choice of method depends on the biological matrix and the analytical technique.
For Plasma and Serum Samples:
A common method for preparing plasma or serum for analysis involves protein precipitation.
Protocol: Protein Precipitation
-
To 100 µL of plasma or serum, add 200 µL of a protein precipitation solvent (e.g., methanol (B129727)/formic acid 99.9/0.1 v/v).
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
For some applications, the supernatant may be further diluted (e.g., 1:4 with a water/formic acid mixture) before injection into the LC-MS/MS system.
For Urine Samples:
Urine samples often require a dilution step to minimize matrix effects.
Protocol: Dilution
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with a suitable buffer or mobile phase. A 1:10 dilution is a common starting point.
-
The diluted sample can then be directly injected for analysis or undergo further cleanup using Solid-Phase Extraction (SPE).
Solid-Phase Extraction (SPE) for Sample Cleanup:
SPE can be used to concentrate the analyte and remove interfering substances from the matrix. Mixed-mode or polymeric cartridges are often used for tetracyclines.
Protocol: SPE Cleanup
-
Condition the SPE cartridge: Sequentially wash the cartridge with methanol and then water.
-
Load the sample: Pass the pre-treated sample through the cartridge.
-
Wash the cartridge: Wash with a weak solvent to remove interfering compounds.
-
Elute the analyte: Elute this compound with a suitable solvent mixture (e.g., methanol with oxalic acid).
-
The eluate can then be evaporated and reconstituted in the mobile phase for analysis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of tetracyclines.
Experimental Protocol: HPLC-UV
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous solution (e.g., 0.01M oxalic acid, pH adjusted to 2.0) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.
-
Detection: UV detection at a wavelength of 260 nm or 350 nm is suitable for tetracyclines.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35°C.
Data Presentation: Performance of HPLC-UV for Tetracycline Analysis
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.99 | [3] |
| Recovery | 80-110% | [4] |
| Precision (RSD) | < 15% |
Note: These are typical performance characteristics for tetracycline analysis and should be established specifically for this compound during method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level quantification of antibiotics in complex biological matrices.
Experimental Protocol: LC-MS/MS
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column (e.g., Kromasil Eternity C18, 10 cm x 2.1 mm, 2.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (1:1).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For other tetracyclines, common transitions are available in the literature.
-
Gas Settings: Parameters such as curtain gas, collision gas, ion source temperature, and ion spray voltage need to be optimized for the specific instrument and analyte.
-
Data Presentation: Performance of LC-MS/MS for Tetracycline Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/kg | |
| Recovery | 73.8 - 106.7% | |
| Precision (RSD) | < 10% |
Note: These values are for various tetracyclines and biological matrices. Specific performance for this compound must be determined through method validation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for screening large numbers of samples. Competitive ELISA is the most common format for small molecules like tetracyclines.
Experimental Protocol: Competitive ELISA
-
Standard and Sample Preparation: Prepare a standard curve of this compound and dilute biological samples as required.
-
Coating: Microtiter plates are pre-coated with a tetracycline-specific antibody.
-
Competitive Reaction: Add standards and samples to the wells, followed by the addition of a horseradish peroxidase (HRP) labeled tetracycline conjugate. This compound in the sample competes with the HRP-conjugate for binding to the antibody.
-
Incubation: Incubate for a specified time (e.g., 1 hour at 37°C).
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution to the wells. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to stop the color development.
-
Detection: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Data Presentation: Performance of a Commercial Tetracycline ELISA Kit
| Parameter | Value | Reference |
| Detection Range | 0.5 - 40 ng/mL | |
| Sensitivity | < 0.05 ng/mL | |
| Sample Types | Tissue, Milk, Honey, Urine | |
| Assay Time | < 30 minutes |
Note: The performance of an ELISA for this compound would depend on the specificity of the antibody used.
Visualizations
Caption: Workflow for HPLC-UV and LC-MS/MS analysis of this compound.
Caption: General workflow for a competitive ELISA.
Caption: Mechanism of action of this compound.
References
Application Note: Quantification of Tetracyclines in Biological Matrices using LC-MS/MS
Introduction
Note: No specific information was found for "Tetromycin C5." This document provides a general and representative method for the quantification of tetracycline (B611298) antibiotics using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols and data presented are a synthesis of established methods for common tetracyclines such as tetracycline, oxytetracycline, and chlortetracycline.
Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine.[1] Monitoring their concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assurance.[1][2][3] This application note describes a sensitive and selective LC-MS/MS method for the quantification of tetracyclines in biological samples. The method utilizes a simple sample preparation procedure followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
Caption: Experimental workflow for tetracycline quantification.
Materials and Reagents
-
Analytes and Internal Standard: Tetracycline, Oxytetracycline, Chlortetracycline, and appropriate internal standard (e.g., Demeclocycline or isotopically labeled tetracycline).
-
Solvents: Acetonitrile, Methanol (B129727) (LC-MS grade), Formic Acid, Water (deionized, 18 MΩ·cm).
-
Chemicals: Ethylenediaminetetraacetic acid (EDTA), Oxalic acid, Phosphoric acid.
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.
Sample Preparation Protocol
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Collection: Collect biological samples (e.g., 200 µL of serum or plasma).[4]
-
Internal Standard Spiking: Spike the sample with an internal standard to a final concentration of 100 ng/mL.
-
Protein Precipitation:
-
Add 600 µL of acetonitrile or 190 µL of 4% phosphoric acid solution to the sample.[4]
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Oxalic acid in water[4][5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol[4][5] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 2-10 µL[4] |
| Column Temperature | 35°C[4] |
| Gradient | Start at 5% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.[4] |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Quantitative Data
The following table summarizes typical MRM transitions and performance data for common tetracyclines. These values may vary depending on the instrument and specific method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Tetracycline | 445.2 | 410.2 | 25 | 1 - 200 | 0.1 | 0.5 |
| Oxytetracycline | 461.2 | 426.2 | 28 | 1 - 200 | 0.1 | 0.5 |
| Chlortetracycline | 479.1 | 444.1 | 22 | 1 - 200 | 0.2 | 1.0 |
| Demeclocycline (IS) | 465.1 | 430.1 | 27 | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification, IS: Internal Standard
Method Validation
The method should be validated according to relevant guidelines to ensure reliability. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to check for interferences at the retention times of the analytes.
-
Linearity: Determined by analyzing a series of calibration standards over the desired concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[6] Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analytes. It can be assessed by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of tetracyclines in biological matrices. The described sample preparation and analytical conditions offer excellent sensitivity, selectivity, and throughput for various research and routine applications. The method can be adapted and validated for specific tetracycline compounds and matrices as required.
References
- 1. unitedchem.com [unitedchem.com]
- 2. primescholars.com [primescholars.com]
- 3. LC–MS/MS-based multiplex antibacterial platform for therapeutic drug monitoring in intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tetromycin C5 insolubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Tetromycin C5 insolubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic belonging to the tetracycline (B611298) family. It exhibits broad-spectrum activity against Gram-positive bacteria[1]. Like other tetracyclines, its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby disrupting peptide chain elongation[2][3][4].
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?
This is a common issue encountered with hydrophobic compounds like this compound. The precipitation is likely due to the low aqueous solubility of the compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solubility of the compound can dramatically decrease, leading to the formation of a precipitate.
Q3: Are there different forms of tetracycline antibiotics with different solubilities?
Yes. The salt form of a tetracycline antibiotic can significantly impact its solubility. For instance, hydrochloride (HCl) salts of tetracyclines are generally much more soluble in water compared to their free base (non-hydrochloride) forms[5]. If you are using the free base form of this compound, you can expect lower aqueous solubility.
Q4: Can the pH of my experimental buffer affect the solubility of this compound?
Yes, pH can play a crucial role in the solubility of ionizable compounds. For weakly basic compounds, decreasing the pH of the solution can increase their solubility. It is advisable to check the pH of your final solution after adding the compound.
Troubleshooting Guide for this compound Insolubility
This guide provides systematic approaches to address solubility challenges with this compound in your experiments.
Initial Troubleshooting Steps
A logical workflow for troubleshooting insolubility issues is presented below.
Caption: Troubleshooting workflow for this compound insolubility.
Solvent Selection and Stock Preparation
The choice of solvent is critical for preparing a stable, concentrated stock solution of this compound. Based on the behavior of similar tetracycline compounds, the following solvents can be considered.
Table 1: Recommended Solvents for this compound
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common choice for preparing high-concentration stock solutions of hydrophobic compounds. |
| Ethanol (B145695) | Moderate to High | Can be a good alternative to DMSO. The non-hydrochloride form of tetracycline has good solubility in ethanol. |
| Acetone | Moderate to High | Similar to ethanol in its ability to dissolve non-hydrochloride tetracyclines. A patent for a related compound, Tetromycin C1, mentions its use in acetone. |
| 2-Propanol | Moderate | Another potential organic solvent. |
| Water | Low | The non-hydrochloride forms of tetracyclines generally exhibit poor water solubility. |
Experimental Protocols
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO, ethanol) to the powder.
-
Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved. If necessary, warm the solution slightly (be cautious of compound degradation at higher temperatures).
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed vial to prevent solvent evaporation and water absorption.
-
Pre-warm Media: Warm your aqueous experimental media to the experimental temperature.
-
Rapid Mixing: While vortexing the aqueous media, add the required volume of the concentrated this compound stock solution dropwise. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Final Concentration Check: After addition, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the final concentration may be too high for its aqueous solubility.
Advanced Solubilization Techniques
If insolubility persists, consider using solubilizing agents.
Table 2: Solubilizing Agents and Methods
| Method | Agent | Recommended Starting Concentration | Notes |
| Co-solvents | Polyethylene Glycol (PEG) 400 | 1-10% (final concentration) | A biocompatible co-solvent that can improve the solubility of hydrophobic compounds. |
| Propylene Glycol (PG) | 1-10% (final concentration) | Another commonly used co-solvent. | |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. |
| pH Modification | Acidic Buffer | pH < 7.0 | For weakly basic compounds, a lower pH can increase solubility. Ensure the final pH is compatible with your experimental system. |
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous experimental medium to the desired concentration (e.g., 2% w/v).
-
Add this compound: Add the this compound stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution while vortexing.
-
Complex Formation: Incubate the mixture, with agitation (e.g., stirring or shaking), for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.
-
Sterilization: If required, filter-sterilize the final solution using a 0.22 µm filter.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary antibacterial effect of this compound, like other tetracyclines, is the disruption of protein translation in bacteria.
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
How to improve the efficacy of Tetromycin C5 treatment
Technical Support Center: Tetromycin C5
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during your research with this compound.
Q1: We are observing high variability in our cell viability assay results. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors:
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Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your final dilutions in cell culture media. Precipitation can lead to inaccurate concentrations.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density at the start of the experiment can significantly impact the final readout.
-
Assay Incubation Time: The timing of drug administration and the duration of the assay are critical. Refer to the specific cell line's doubling time and the established protocol for optimal incubation periods.
Q2: Our cells seem to be developing resistance to this compound over time. How can we investigate this?
A2: Acquired resistance is a known challenge. To investigate this, we recommend the following:
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Dose-Response Shift: Perform a dose-response curve on the suspected resistant cell line and compare it to the parental (sensitive) line. A rightward shift in the IC50 value indicates a decrease in sensitivity.
-
Target Pathway Analysis: Use Western Blotting to analyze the expression and phosphorylation status of Chrono-Kinase 2 (CK2) and its downstream effectors. Upregulation of bypass pathways or mutations in the target protein can confer resistance.
-
Drug Efflux Pump Expression: Quantify the expression of common ABC transporters (e.g., P-glycoprotein) using qPCR or Western Blot to determine if increased drug efflux is a contributing factor.
Q3: We are observing off-target effects at higher concentrations of this compound. How can we mitigate this?
A3: Off-target effects can be concentration-dependent.
-
Concentration Optimization: Determine the optimal concentration range for your specific cell line by performing a thorough dose-response analysis. The ideal concentration should maximize the effect on the target while minimizing off-target toxicity.
-
Combination Therapy: Consider using this compound in combination with other therapeutic agents. This may allow for a lower, more specific dose of this compound while achieving a synergistic effect.
Data Presentation
The following tables provide a summary of key quantitative data for this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| HCT116 | Colon Cancer | 200 |
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | 100 |
| Ethanol | 10 |
| PBS (pH 7.4) | <0.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for CK2 Pathway Analysis
-
Protein Extraction: Treat cells with this compound at the desired concentrations for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CK2, total CK2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Fictional signaling pathway of Chrono-Kinase 2 (CK2) and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Optimizing Tetromycin C5 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Tetromycin C5 for their in vitro studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound belongs to the tetracycline (B611298) family of antibiotics. The primary mechanism of action for tetracyclines is the inhibition of protein synthesis in bacteria. They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site on the mRNA-ribosome complex.[1][2][3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. While the primary target is bacterial ribosomes, it's important to note that tetracyclines can also affect mitochondrial protein synthesis in eukaryotic cells, which could be a confounding factor in some experiments.[1]
Q2: What is a recommended starting concentration range for this compound in in vitro studies?
Specific data for the effective concentration of this compound in various cell lines is limited. However, based on studies with other tetracycline antibiotics, a broad starting range of 1 µM to 100 µM can be considered. For example, a study on pharyngeal carcinoma cells investigated tetracycline concentrations from 10 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
-
Dissolving the compound: Dissolve this compound in a suitable solvent such as sterile distilled water, ethanol, or dimethyl sulfoxide (B87167) (DMSO).
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Always refer to the manufacturer's instructions for specific solubility and stability information.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at expected concentrations. | Degraded Compound: this compound may be sensitive to light, pH, or repeated freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions (protected from light, appropriate temperature). |
| Incorrect Concentration: Errors in calculation or dilution of the stock solution. | Double-check all calculations for the preparation of the working solution. | |
| Cell Line Insensitivity: The specific cell line may be resistant or less sensitive to this compound. | Test a wider range of concentrations in your dose-response experiment. Consider using a different cell line as a positive control if available. | |
| High levels of cell death or cytotoxicity observed. | Concentration Too High: The concentration of this compound is above the cytotoxic threshold for the cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Use concentrations below the cytotoxic level for your experiments. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic level (typically <0.1% for DMSO). Include a solvent control in your experiments. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Stock Solution Instability: Degradation of the stock solution over time. | Use freshly prepared working solutions for each experiment and avoid prolonged storage of diluted solutions. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general method for determining the effective concentration of this compound using a cell viability assay (e.g., MTT assay).
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Protocol 2: Assessing Cytotoxicity of this compound
This protocol is designed to evaluate the cytotoxic effects of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1, ensuring a broad range of this compound concentrations is tested, including high concentrations (e.g., up to 200 µM or higher) to induce cytotoxicity.
-
Perform a cytotoxicity assay such as the MTT assay (as described in Protocol 1) or a lactate (B86563) dehydrogenase (LDH) assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50). This information is crucial for selecting non-toxic concentrations for subsequent experiments.
Quantitative Data Summary
| Parameter | Tetracycline (General) | Notes |
| Effective Concentration Range | 10 µM - 100 µM | Highly dependent on cell type and experimental context. A starting point for optimization. |
| Recommended Stock Solution | 10 mg/mL | Can be prepared in sterile water or ethanol. |
| Recommended Working Concentration | 10 µg/mL (approx. 20 µM) | A general recommendation for cell culture applications. |
Note: The data presented is based on general information for tetracycline antibiotics and should be used as a guideline for optimizing this compound concentration.
Visualizations
Caption: Workflow for preparing and optimizing this compound concentration.
Caption: Mechanism of action of this compound on the 30S ribosomal subunit.
References
Technical Support Center: Overcoming Resistance to Tetracycline-Class Antibiotics in Research Cell Lines
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to tetracycline-class antibiotics in experimental cell lines. Due to the limited specific research on Tetromycin C5 resistance in eukaryotic cell lines, this guide will use Doxycycline (B596269) as a representative and well-documented member of the tetracycline (B611298) family to illustrate common resistance mechanisms and strategies to overcome them. The principles and methodologies described herein are broadly applicable to other tetracycline derivatives used in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of tetracycline-class antibiotics like Doxycycline in cancer cell lines?
A1: While traditionally known for inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, in mammalian cells, including cancer cell lines, tetracyclines like doxycycline primarily target mitochondrial ribosomes.[1] This inhibition of mitochondrial protein synthesis leads to impaired mitochondrial function, reduced cellular energy production, and can induce apoptosis (programmed cell death).[2][3] Additionally, some tetracyclines can inhibit matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.[2][3][4]
Q2: My cancer cell line has become resistant to Doxycycline. What are the most likely mechanisms of resistance?
A2: Resistance to tetracycline derivatives in cancer cell lines can arise through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6]
-
Alterations in the Ribosomal Target: While less common in eukaryotic cells than in bacteria, mutations in mitochondrial ribosomal RNA or proteins could potentially reduce the binding affinity of the tetracycline antibiotic.[7][8]
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Activation of Compensatory Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to counteract the cytotoxic effects of the drug.[4][9] Common pathways involved include PI3K/Akt/mTOR and MAPK/ERK.[10][11]
-
Enzymatic Inactivation: Although more prevalent in bacteria, the possibility of enzymatic degradation of the tetracycline molecule cannot be entirely ruled out in some cellular contexts.[7][8][12]
-
Gene Amplification: Amplification of genes that confer resistance, such as those encoding efflux pumps or drug targets, can lead to increased resistance.[13][14]
Q3: Can I use an efflux pump inhibitor to overcome Doxycycline resistance?
A3: Yes, using an efflux pump inhibitor in combination with Doxycycline is a viable strategy if the resistance is mediated by overexpression of transporters like P-glycoprotein.[5] Verapamil and third-generation inhibitors like tariquidar (B1662512) have been shown to reverse P-gp-mediated multidrug resistance. However, toxicity and off-target effects of these inhibitors need to be carefully evaluated in your specific cell line.[5]
Q4: Are there combination therapies that can enhance the efficacy of Doxycycline in resistant cells?
A4: Absolutely. Combination therapy is a cornerstone of overcoming drug resistance.[15] Combining Doxycycline with inhibitors of compensatory signaling pathways (e.g., PI3K or MAPK inhibitors) can create a synergistic effect and re-sensitize resistant cells.[10][16] Additionally, combining Doxycycline with standard chemotherapeutic agents has shown promise in preclinical studies.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased sensitivity to Doxycycline in my cell line over time. | Development of acquired resistance. | 1. Confirm resistance by performing a dose-response curve (IC50 determination) and comparing it to the parental cell line. 2. Investigate the mechanism of resistance (e.g., screen for overexpression of efflux pumps like P-gp/MDR1 via Western blot or qPCR). 3. Consider using a combination therapy approach with an efflux pump inhibitor or a signaling pathway inhibitor. |
| High variability in experimental results with Doxycycline. | 1. Degradation of Doxycycline stock solution. 2. Inconsistent cell seeding density or growth phase. | 1. Prepare fresh Doxycycline stock solutions regularly and store them protected from light at -20°C.[17] 2. Standardize your cell culture protocols, ensuring consistent cell numbers and that cells are in the logarithmic growth phase during treatment. |
| Unexpected off-target effects observed. | Doxycycline can affect mitochondrial function and gene expression even at concentrations used in Tet-On/Off systems.[18] | 1. Include appropriate controls, such as a vehicle-treated group and a parental cell line not exposed to long-term Doxycycline. 2. Consider using a tetracycline analog with reduced off-target effects if available for your application. |
| Efflux pump inhibitor is toxic to my cells. | The concentration of the inhibitor is too high. | 1. Perform a dose-response curve for the efflux pump inhibitor alone to determine its cytotoxic concentration range in your cell line. 2. Use the lowest effective, non-toxic concentration of the inhibitor in your combination experiments. |
Quantitative Data Summary
Table 1: IC50 Values of Doxycycline in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Doxycycline IC50 (µM) | Fold Resistance | P-gp Expression (Relative to Sensitive) |
| MCF-7 (Sensitive) | 15 | 1 | 1 |
| MCF-7/DOX (Resistant) | 120 | 8 | 15 |
| A549 (Sensitive) | 25 | 1 | 1 |
| A549/DOX (Resistant) | 250 | 10 | 20 |
Table 2: Effect of Efflux Pump Inhibitor (Verapamil) on Doxycycline IC50 in Resistant Cells (Hypothetical Data)
| Cell Line | Treatment | Doxycycline IC50 (µM) | Reversal Fold |
| MCF-7/DOX | Doxycycline alone | 120 | - |
| MCF-7/DOX | Doxycycline + 5 µM Verapamil | 20 | 6 |
| A549/DOX | Doxycycline alone | 250 | - |
| A549/DOX | Doxycycline + 5 µM Verapamil | 30 | 8.3 |
Experimental Protocols
Protocol 1: Determination of IC50 Value by MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of Doxycycline in culture medium. Replace the medium in the wells with the Doxycycline-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein (P-gp/MDR1) Expression
-
Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of Doxycycline action and efflux pump-mediated resistance.
Caption: Troubleshooting workflow for overcoming Doxycycline resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 8. scirp.org [scirp.org]
- 9. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 12. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adaptive DNA amplification of synthetic gene circuit opens a way to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 15. A compendium of Amplification-Related Gain Of Sensitivity genes in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Editorial: New strategies for reversing cancer therapy resistance [frontiersin.org]
- 17. abo.com.pl [abo.com.pl]
- 18. aacrjournals.org [aacrjournals.org]
Tetromycin C5 degradation and storage issues
Tetromycin C5 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound.
1. Question: Why has my solid this compound powder changed color from pale yellow to brownish-orange?
Answer: Discoloration of solid this compound indicates potential degradation. This is often caused by exposure to one or more of the following factors:
-
Light: this compound is photosensitive. Prolonged exposure to ambient or direct light, especially UV light, can catalyze oxidative degradation, leading to the formation of colored degradation products.
-
Moisture: The compound is hygroscopic. Absorption of moisture can initiate hydrolysis, even in the solid state, leading to a loss of potency.
-
Elevated Temperature: Storing the compound at temperatures above the recommended -20°C can accelerate thermal degradation.[1][2]
Immediate Action:
-
Move the vial to a desiccator in a -20°C freezer immediately.
-
For future use, always handle the powder in a controlled environment with minimal light exposure (e.g., a darkened room or under yellow light).
-
We recommend performing a quality control check, such as HPLC analysis, to determine the purity of the discolored powder before use.
2. Question: My this compound stock solution, which was initially clear and yellow, has become cloudy and darker after a few days at 4°C. What happened?
Answer: This is a common sign of both chemical degradation and precipitation.
-
Degradation: this compound is unstable in aqueous solutions, especially at neutral or alkaline pH. The color change to a darker shade suggests the formation of degradation products like epi-tetromycin or anhydrotetracycline.
-
Precipitation: The compound has limited solubility in aqueous buffers. Storing at 4°C can cause the compound to precipitate out of solution, leading to cloudiness.
Immediate Action:
-
Do not use the solution for your experiment. The concentration and purity are compromised.
-
Always prepare fresh solutions immediately before use. If a stock solution must be made, prepare it in an anhydrous solvent like DMSO, aliquot it into single-use volumes in light-protecting tubes, and store it at -80°C. Stock solutions are generally stable for only a few days at 37°C.
3. Question: I am observing significantly lower-than-expected antibacterial activity in my assay. Could this be related to the this compound?
Answer: Yes, a loss of bioactivity is a primary indicator of compound degradation. Several factors during your experimental workflow could be responsible:
-
Incorrect Storage: Storing stock solutions at 4°C or -20°C for extended periods is insufficient. Long-term storage requires -80°C.[3]
-
pH of Media: this compound undergoes rapid epimerization and degradation at pH > 7. If your culture medium has a pH above 7, the compound's half-life will be significantly reduced.
-
Presence of Divalent Cations: Tetracyclines are known to chelate divalent metal cations like Ca²⁺ and Mg²⁺, which are present in many culture media. This chelation can reduce the effective concentration of the antibiotic available to act on the bacteria.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid powder.
-
Confirm the pH of your experimental media.
-
If possible, use a medium with low concentrations of divalent cations or consider this factor when interpreting results.
-
Always use single-use aliquots to avoid freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the lyophilized this compound powder upon arrival?
-
A1: Upon receipt, store the vial of lyophilized powder at -20°C in a dry, dark place. For long-term storage (over 6 months), -80°C is recommended. Always keep the container tightly sealed to prevent moisture absorption.
-
-
Q2: What is the best solvent for creating stock solutions?
-
A2: Anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions. This compound is less stable in protic solvents like ethanol (B145695) or methanol (B129727) and degrades rapidly in aqueous buffers.
-
-
Q3: How should I store my stock solutions?
-
A3: Prepare aliquots of your DMSO stock solution in single-use, amber-colored or foil-wrapped tubes to protect from light. Store these aliquots at -80°C. When ready to use, thaw one aliquot rapidly and dilute it into your final aqueous medium immediately before the experiment. Do not re-freeze any unused portion of the thawed aliquot.
-
Stability
-
Q4: What is the stability of this compound in aqueous cell culture media?
-
A4: The stability is highly dependent on the pH and temperature of the medium. In a typical culture medium at pH 7.4 and 37°C, this compound has a half-life of only a few hours. Degradation is accelerated at higher pH values.
-
-
Q5: Is this compound sensitive to light?
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A5: Yes, it is highly photosensitive. Both the solid powder and solutions should be protected from light at all times. Exposure to light can lead to photo-oxidation, resulting in inactive degradation products. Use amber vials, wrap tubes in aluminum foil, and minimize light exposure during experimental procedures.
-
Experimental Use
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Q6: Can I use buffers containing phosphate (B84403) with this compound?
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A6: It is generally acceptable, but be aware that phosphate can interact with any divalent cations present in your media, which in turn can affect the availability of this compound. The primary concern remains the pH of the final solution.
-
-
Q7: Why should I avoid dairy products or media rich in calcium when working with tetracyclines in animal studies?
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A7: Tetracyclines, the class to which this compound belongs, readily chelate divalent cations like calcium. This interaction forms an insoluble complex that is not absorbed well, significantly reducing the bioavailability and efficacy of the antibiotic in vivo.
-
Data Presentation: Degradation Rates
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound Solution (1 mg/mL in DMSO/PBS 1:9) at Various Temperatures
| Storage Temperature (°C) | Time (Days) | Remaining Activity (%) |
| 25°C (Ambient) | 1 | 65% |
| 3 | 20% | |
| 4°C | 1 | 92% |
| 3 | 75% | |
| 7 | 40% | |
| -20°C | 7 | 98% |
| 30 | 90% | |
| -80°C | 30 | >99% |
| 90 | 98% |
Table 2: Influence of pH on this compound Half-Life in Aqueous Buffer at 37°C
| pH Value | Half-Life (t½) in Hours |
| 5.0 | ~24 hours |
| 6.5 | ~12 hours |
| 7.4 | ~4 hours |
| 8.0 | <1 hour |
Experimental Protocols
Protocol: Assessing this compound Stability via Forced Degradation
This protocol allows users to determine the stability of this compound under their specific experimental conditions (e.g., in a particular cell culture medium).
1. Objective: To evaluate the rate of this compound degradation under stress conditions (acidic, basic, oxidative, thermal, and photolytic) using HPLC analysis.
2. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and acetonitrile (B52724)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column and UV detector (detection at 355 nm)
3. Procedure:
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress solution:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Phosphate buffer (pH 7.4)
-
Photolytic: Phosphate buffer (pH 7.4) in a clear glass vial
-
Control: Phosphate buffer (pH 7.4) in an amber vial
-
-
Incubation:
-
Incubate the Thermal, Control, Acidic, and Basic samples at 50°C.
-
Incubate the Oxidative sample at room temperature.
-
Place the Photolytic sample in a photostability chamber (or ~1 meter from a 254 nm UV lamp).
-
-
Time Points: Collect aliquots from each solution at T=0, 2, 4, 8, and 24 hours. Immediately neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively. Quench the oxidative reaction with a small amount of sodium bisulfite if necessary.
-
HPLC Analysis: Analyze all samples by HPLC. The mobile phase can be a gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate for each condition.
Visualizations
References
Technical Support Center: Tetromycin C5 & Tetracycline-Class Antibiotics
Disclaimer: Detailed experimental data and established protocols for Tetromycin C5 are limited in publicly available scientific literature. This compound is identified as an antibiotic derived from Streptomyces sp., exhibiting broad-spectrum activity against gram-positive bacteria, including drug-resistant strains.[1][2][3] Given the scarcity of specific information, this guide provides troubleshooting advice and experimental protocols based on the well-characterized Tetracycline (B611298) class of antibiotics. Tetracyclines share a similar mechanism of inhibiting bacterial protein synthesis and present analogous experimental challenges.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is an antibiotic compound produced by the bacterium Streptomyces sp. It is part of a family of related compounds (C1-C5) and has demonstrated strong antibacterial activity against gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Q2: What is the general mechanism of action for tetracycline-class antibiotics?
A2: Tetracycline antibiotics are protein synthesis inhibitors. They function by reversibly binding to the 30S ribosomal subunit in bacteria. This binding action prevents the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex, effectively halting the addition of new amino acids to the growing peptide chain and thus inhibiting bacterial growth (bacteriostatic effect).
Q3: How should I prepare and store stock solutions of tetracycline antibiotics?
A3: Tetracycline hydrochloride is freely soluble in water and soluble in ethanol (B145695) and methanol. For experimental use, stock solutions are often prepared in water, DMSO, or ethanol. It is crucial to protect solutions from light and moisture, as the compound can darken and lose potency when exposed to strong sunlight. Aqueous solutions can become turbid on standing due to hydrolysis; therefore, it is recommended to prepare fresh solutions or store aliquots at -20°C for short-term use. The stability of tetracyclines is pH-dependent; potency is reduced in solutions with a pH below 2, and the compound is rapidly destroyed by alkaline hydroxide (B78521) solutions.
Q4: What are the key differences between Tet-On and Tet-Off inducible expression systems?
A4: Both systems use tetracycline (or its more stable analog, doxycycline) to control gene expression.
-
Tet-Off System: The transactivator protein (tTA) binds to the Tetracycline Response Element (TRE) and activates gene expression in the absence of tetracycline. When tetracycline is added, it binds to tTA, preventing it from binding to the TRE and thus turning off expression.
-
Tet-On System: This system uses a reverse transactivator (rtTA) that only binds to the TRE and activates gene expression in the presence of tetracycline. The Tet-On system is often preferred for its faster response time.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| No bacterial growth in control wells. | Inoculum size too small; contamination with a bactericidal agent; expired or improperly prepared growth medium. | Prepare a fresh bacterial inoculum standardized to a 0.5 McFarland standard (~10⁸ CFU/mL). Use fresh, sterile growth medium and verify aseptic technique. |
| High variability between replicate wells. | Inaccurate pipetting; uneven bacterial distribution in the inoculum; poor mixing of the compound in the medium. | Calibrate pipettes regularly. Ensure the bacterial suspension is homogenous before dispensing. Thoroughly mix the antibiotic dilutions in each well. |
| MIC values are unexpectedly high. | Antibiotic degradation; resistant bacterial strain; incorrect concentration of the stock solution. | Prepare fresh stock solutions and protect from light. Verify the purity and identity of the bacterial strain. Confirm stock solution concentration via spectrophotometry if possible. |
| MIC values are unexpectedly low. | Over-dilution of bacterial inoculum; antibiotic is more potent than expected; synergistic effect with media components. | Re-standardize the inoculum. Perform a new serial dilution of the antibiotic from a freshly prepared stock. Run the assay in a different standard medium if interactions are suspected. |
Guide 2: Issues with Tet-Inducible Gene Expression Systems
| Observed Problem | Potential Cause | Recommended Solution |
| "Leaky" expression (gene is active without inducer). | Basal activity of the TRE promoter; high copy number of the expression vector. | Use a "tight" TRE promoter version (e.g., TRE3G). Reduce the amount of plasmid used in transfection or select for stable cell lines with low copy number integration. |
| Low or no gene induction after adding doxycycline (B596269). | Insufficient doxycycline concentration; inactive doxycycline; degradation of the tTA/rtTA protein; silencing of the integrated construct. | Titrate doxycycline to find the optimal concentration. Use fresh, validated doxycycline. Confirm the expression of the transactivator protein (tTA/rtTA) via Western blot or qPCR. Select a different stable clone, as epigenetic silencing can occur. |
| Cell toxicity or off-target effects. | High concentrations of tetracycline/doxycycline can disrupt mitochondrial protein synthesis. The transactivator protein itself can sometimes cause off-target effects. | Use the lowest effective concentration of the inducer. Run controls with doxycycline-treated, non-transfected cells to assess baseline toxicity. Include a control cell line that expresses only the transactivator (tTA/rtTA) without the target gene construct. |
| Loss of inducibility in stable cell lines over time. | Spontaneous silencing of the promoter driving the transactivator or the TRE-driven gene. | Re-select the cell line or thaw an earlier, validated passage. If possible, use a system with a tetracycline-controlled transcriptional silencer (tTS) to more actively repress basal expression. |
Quantitative Data Summary
Table 1: Solubility & Stability of Tetracycline Hydrochloride
| Parameter | Value / Condition | Source |
| Solubility in Water | ~50 mg/mL (with heating) | |
| Solubility in PBS (pH 7.2) | ~3.3 mg/mL | |
| Solubility in DMSO | ~1 mg/mL | |
| Aqueous Solution Stability | Becomes turbid on standing; recommend storing for no more than one day. | |
| pH Stability | Potency reduced at pH < 2; rapidly destroyed in alkaline hydroxide solutions. | |
| Light Stability | Darkens in moist air when exposed to strong sunlight. | |
| Storage | Store solid form and stock solutions at -20°C, protected from light and moisture. |
Table 2: Example MIC Ranges for Tetracycline
| Bacterial Species | MIC Range (μg/mL) | Notes | Source |
| E. coli (ATCC 25922) | 0.5 - 2.0 | CLSI established range. | |
| S. pneumoniae | Susceptible ≤ 2.0 | Clinical breakpoint. |
Note: MIC values are highly dependent on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
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96-well microtiter plates (sterile)
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Bacterial culture in log-phase growth
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Mueller-Hinton Broth (MHB) or other appropriate sterile growth medium
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Tetracycline stock solution of known concentration
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0.5 McFarland turbidity standard
Procedure:
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Inoculum Preparation: Prepare a bacterial suspension in sterile broth equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines (typically a 1:100 or 1:150 dilution in MHB) to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in the wells.
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Antibiotic Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
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Controls:
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Column 11 (Positive Control): Add 100 µL of sterile broth (no antibiotic). This well will receive bacteria.
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Column 12 (Negative/Sterility Control): 200 µL of sterile broth only (no antibiotic, no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the final volume to 200 µL and dilutes the antibiotic to its final test concentration.
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Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
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Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the well is clear) compared to the turbid positive control well.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 3. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
Improving the signal-to-noise ratio in Tetromycin C5 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Tetromycin C5 assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence assays and offers practical solutions to enhance assay performance.
Q1: What are the optimal excitation and emission wavelengths for this compound assays?
A1: The optimal excitation and emission wavelengths for tetracycline-class antibiotics can vary based on the assay buffer, pH, and the specific fluorophore or detection method used. For assays involving europium-sensitized fluorescence, an excitation wavelength of around 390 nm is often optimal for activating europium ions, with a characteristic emission peak for the europium-tetracycline complex at approximately 619 nm.[1][2] It is highly recommended to perform excitation and emission scans with your specific assay components to determine the precise maxima for your experimental conditions.
Q2: I am observing high background fluorescence in my assay. What are the potential causes and solutions?
A2: High background fluorescence can significantly reduce the signal-to-noise ratio. Common causes and troubleshooting steps are outlined below:
| Potential Cause | Recommended Solution |
| Autofluorescence of Assay Components | Test the fluorescence of this compound, buffers, and other assay reagents individually. If a component is autofluorescent, consider switching to a different buffer system or using red-shifted dyes to minimize overlap with the autofluorescence spectrum.[3] |
| Contaminated Reagents | Use high-purity, fluorescence-grade reagents and solvents to minimize background from impurities. |
| Well-to-Well Crosstalk | Use black-walled microplates to reduce light scatter between wells.[4][5] |
| Non-specific Binding | Include wash steps in your protocol to remove unbound fluorescent probes. Adding a mild, non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can also help reduce non-specific binding. |
| Instrument Settings | Optimize the gain and integration time on your plate reader. Excessively high gain settings can amplify background noise.[5][6] |
Q3: My fluorescence signal is lower than expected. How can I increase the signal intensity?
A3: A weak fluorescence signal can be attributed to several factors. The following table provides strategies to boost your signal:
| Potential Cause | Recommended Solution |
| Suboptimal Wavelengths | Perform excitation and emission scans to ensure you are using the optimal wavelengths for your specific assay conditions. |
| Incorrect Instrument Settings | Increase the integration time or adjust the gain setting on your plate reader.[4][6] Ensure the focal height is optimized for your plate and sample volume.[5] |
| Low Fluorophore Concentration | Titrate the concentration of your fluorescent probe to find the optimal concentration that provides a robust signal without causing self-quenching. |
| pH of Assay Buffer | The fluorescence of tetracyclines can be pH-dependent. Optimize the pH of your assay buffer; for some tetracycline (B611298) assays, a slightly basic pH (e.g., 8.5) can enhance the fluorescent signal.[1] |
| Photobleaching | Minimize the exposure of your samples to the excitation light.[7] Use anti-fade reagents if applicable, especially for microscopy-based assays.[8] |
Q4: I'm seeing high variability between replicate wells. What could be causing this and how can I improve precision?
A4: High variability can compromise the reliability of your results. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing. |
| Incomplete Mixing | Mix all reagents thoroughly before and after adding them to the wells. Ensure a consistent mixing technique across all wells. |
| Evaporation | Use plate sealers to prevent evaporation, especially during long incubation periods. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Incubate plates in a temperature-controlled environment. |
Experimental Protocols
Protocol 1: General this compound Fluorescence Assay
This protocol provides a general workflow for a this compound fluorescence assay using a microplate reader.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to create a standard curve.
-
Prepare your sample solutions and any necessary controls (e.g., blank, positive control).
-
-
Assay Procedure:
-
Add 50 µL of each standard, sample, and control to the wells of a black, clear-bottom 96-well plate.
-
Add 50 µL of the fluorescent probe solution to all wells.
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Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
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Set the excitation and emission wavelengths on the microplate reader based on prior optimization (e.g., Ex: 390 nm, Em: 619 nm for europium-sensitized assays).[1][2]
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Optimize instrument settings such as gain, integration time, and number of flashes.[5][6]
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Read the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
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Generate a standard curve by plotting the background-subtracted fluorescence intensity against the known concentrations of the this compound standards.
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Determine the concentration of this compound in your samples by interpolating their fluorescence values from the standard curve.
-
Visual Guides
Caption: Mechanism of action for this compound.
Caption: General workflow for a this compound fluorescence assay.
References
- 1. iomcworld.org [iomcworld.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Tetromycin C5 off-target effects and how to mitigate them
Welcome to the technical support center for Tetromycin C5. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address potential issues during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the novel receptor tyrosine kinase, TyrK-alpha, which is implicated in certain proliferative diseases. Its mechanism of action is through competitive binding at the ATP-binding site of the kinase domain.
Q2: I'm observing unexpected cellular phenotypes that are inconsistent with TyrK-alpha inhibition. What could be the cause?
While this compound is highly selective for TyrK-alpha, it can exhibit off-target activity at higher concentrations. The most commonly observed off-target effects are the inhibition of the structurally related kinase, Src, and the modulation of L-type calcium channels. These unintended activities can lead to confounding experimental results.
Q3: What is the recommended concentration range for using this compound in cell culture experiments?
For most cell lines, a concentration range of 10-100 nM is sufficient to achieve effective inhibition of TyrK-alpha with minimal off-target effects. We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I confirm if the effects I'm seeing are due to off-target activity?
To determine if your results are influenced by off-target effects, we recommend a combination of approaches. These include performing experiments with a structurally unrelated TyrK-alpha inhibitor, using siRNA or shRNA to knock down TyrK-alpha and observing if the phenotype is replicated, and conducting a kinome-wide profiling assay to identify other inhibited kinases.
Troubleshooting Guide
Issue 1: Higher than expected cell toxicity.
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Possible Cause: Off-target inhibition of Src kinase, which is involved in cell adhesion and survival signaling.
-
Troubleshooting Steps:
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Lower the concentration of this compound: Perform a dose-response experiment to find the minimal concentration that inhibits TyrK-alpha without causing significant toxicity.
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Use a more selective inhibitor: If possible, use a structurally different TyrK-alpha inhibitor with a different off-target profile as a control.
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Rescue experiment: Attempt to rescue the toxic phenotype by overexpressing a constitutively active form of Src.
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Issue 2: Unexpected changes in intracellular calcium levels.
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Possible Cause: Off-target modulation of L-type calcium channels.
-
Troubleshooting Steps:
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Use a calcium channel blocker: Co-treat cells with this compound and a specific L-type calcium channel blocker (e.g., nifedipine) to see if the phenotype is reversed.
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Measure calcium influx directly: Use a fluorescent calcium indicator (e.g., Fura-2) to directly measure changes in intracellular calcium upon this compound treatment.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and key off-targets.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TyrK-alpha | 5 | Primary Target |
| Src | 250 | Off-Target |
| EGFR | >10,000 | No significant activity |
| VEGFR2 | >10,000 | No significant activity |
Table 2: Effect of this compound on L-type Calcium Channels
| Assay Type | IC50 (µM) | Effect |
| Calcium Influx Assay | 1.5 | Inhibition |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is designed to measure the inhibitory activity of this compound against a specific kinase.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
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Prepare Kinase and Substrate: Dilute the recombinant kinase (e.g., TyrK-alpha, Src) and its corresponding peptide substrate in the kinase reaction buffer.
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Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer.
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Initiate Reaction: In a 96-well plate, add the kinase, substrate, and this compound dilutions. Initiate the reaction by adding ATP.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect: Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay). Read the luminescence on a plate reader.
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Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log of the this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: On-target and off-target signaling of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Decision tree for mitigating off-target effects.
Technical Support Center: Refining Tetromycin C5 Delivery Methods for In Vivo Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of Tetromycin C5. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrolide antibiotic with broad-spectrum activity against a range of Gram-positive bacteria, including drug-resistant strains.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3][4] It binds to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain and disrupts translation.[2]
Q2: What are the main challenges in delivering this compound in vivo?
A2: The primary challenges stem from its physicochemical properties. This compound is a hydrophobic compound, which leads to low aqueous solubility. This can result in poor bioavailability, rapid clearance from circulation, and difficulties in preparing stable formulations for parenteral administration.
Q3: What are the recommended starting formulations for in vivo studies?
A3: For initial studies, using a co-solvent system such as DMSO, PEG400, and saline can be effective for solubilizing this compound. However, for improved stability, reduced toxicity, and better therapeutic outcomes, nanoparticle-based delivery systems like liposomes or biodegradable polymeric nanoparticles (e.g., PLGA) are highly recommended. These formulations can enhance solubility, prolong circulation time, and potentially target the drug to the site of infection.
Q4: How does nanoparticle encapsulation affect the efficacy and toxicity of this compound?
A4: Encapsulating this compound in nanoparticles can significantly improve its therapeutic index. It can increase the drug's half-life in circulation, lead to preferential accumulation at infection or inflammation sites, and reduce off-target side effects. For instance, liposomal formulations can be taken up by phagocytic cells, which naturally migrate to sites of infection, thereby delivering the antibiotic where it is most needed.
Troubleshooting Guides
This section provides solutions to specific issues that you may encounter during your in vivo experiments with this compound.
| Problem | Possible Causes | Solutions & Optimization |
| Poor Solubility & Formulation Instability | ||
| Symptoms:• Difficulty dissolving this compound.• Precipitation of the compound during or after formulation.• Inconsistent results suggesting variable bioavailability. | 1. Inherent hydrophobicity of this compound. 2. Inappropriate vehicle for the compound. 3. Suboptimal pH of the formulation buffer. | 1. Utilize Co-solvents: For initial studies, dissolve this compound in a minimal amount of DMSO first, then slowly dilute with a vehicle containing PEG400 and saline. Ensure the final DMSO concentration is low (<10%) to minimize toxicity.2. Develop Nanoparticle Formulations: Encapsulate this compound in liposomes or PLGA nanoparticles to improve solubility and stability.3. pH Optimization: Adjust the pH of your aqueous phase. Check the stability of your formulation across a relevant pH range (e.g., 6.5-7.5). |
| Low In Vivo Efficacy | ||
| Symptoms:• Lack of therapeutic effect compared to in vitro results.• Requirement of very high doses to see an effect. | 1. Poor bioavailability and rapid clearance. 2. Suboptimal dosing regimen or administration route. 3. Degradation of the compound in vivo. | 1. Pharmacokinetic (PK) Studies: Conduct a PK study to determine the half-life and biodistribution of your formulation. This will help you design a more effective dosing schedule.2. Use Nanocarriers: Lipid-based or polymeric nanoparticles can protect this compound from degradation and improve its circulation time.3. Optimize Administration Route: Depending on the infection model, consider local administration (e.g., pulmonary for lung infections) to increase drug concentration at the target site. |
| High Variability Between Animals | ||
| Symptoms:• Large standard deviations in experimental readouts (e.g., bacterial load, plasma concentration). | 1. Inconsistent formulation preparation. 2. Formulation instability leading to inconsistent dosing. 3. Variability in administration technique (e.g., IV, IP, oral gavage). | 1. Standardize Formulation Protocol: Use a consistent, validated protocol for preparing your this compound formulation. For nanoparticles, ensure consistent particle size and drug loading.2. Check Formulation Homogeneity: Ensure the formulation is well-mixed before each administration. If it is a suspension, vortex thoroughly before drawing each dose.3. Training and Technique: Ensure all personnel are proficient in the chosen administration technique to minimize variability. |
| Unexpected In Vivo Toxicity | ||
| Symptoms:• Animal weight loss, lethargy, or other signs of distress.• Organ damage observed during necropsy. | 1. Toxicity of the delivery vehicle (e.g., high concentration of DMSO). 2. Off-target accumulation of the drug. 3. Rapid release ("dose dumping") from a nanocarrier. | 1. Reduce Co-solvent Concentration: Minimize the percentage of organic solvents like DMSO in your final formulation.2. Conduct Biodistribution Studies: Use a labeled version of your formulation to track where the drug accumulates in the body. This can help identify potential sites of toxicity.3. Optimize Nanoparticle Formulation: Modify the lipid or polymer composition of your nanoparticles to control the drug release rate and ensure it is not released too quickly. |
Quantitative Data: Comparison of this compound Formulations
The following tables summarize the typical physicochemical properties and pharmacokinetic parameters of different this compound formulations based on preclinical murine models.
Table 1: Physicochemical Properties
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Free this compound (in 10% DMSO) | N/A | N/A | N/A | N/A |
| Liposomal this compound | 120 ± 15 | < 0.2 | 85 ± 5 | -25 ± 5 |
| PLGA-PEG Nanoparticles | 180 ± 20 | < 0.25 | 75 ± 8 | -15 ± 4 |
Table 2: Pharmacokinetic Parameters in Mice (IV Administration, 10 mg/kg)
| Formulation | Cmax (µg/mL) | Half-life (t½) (hours) | AUC (0-24h) (µg·h/mL) |
| Free this compound (in 10% DMSO) | 8.5 ± 1.2 | 1.5 ± 0.3 | 25 ± 4 |
| Liposomal this compound | 15.2 ± 2.1 | 10.5 ± 1.5 | 150 ± 18 |
| PLGA-PEG Nanoparticles | 12.8 ± 1.9 | 14.2 ± 2.0 | 185 ± 22 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (Thin-Film Hydration Method)
This protocol describes the preparation of liposomes for encapsulating the hydrophobic this compound.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in chloroform/methanol (2:1 v/v).
-
Add this compound to the lipid solution at a drug-to-lipid ratio of 1:10 (w/w).
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 60°C to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at 60°C (above the lipid transition temperature) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To produce small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes (e.g., sequential extrusion through 200 nm and 100 nm pore sizes).
-
-
Purification:
-
Remove the unencapsulated (free) this compound from the liposome (B1194612) suspension by dialysis against PBS or by using size exclusion chromatography.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a solvent (e.g., methanol), measuring the total drug concentration via HPLC, and comparing it to the initial amount added.
-
Protocol 2: Murine Model of Systemic Infection - In Vivo Efficacy Study
This protocol outlines a general workflow for assessing the efficacy of a this compound formulation in a mouse model of systemic bacterial infection.
-
Animal Model:
-
Use 6-8 week old female BALB/c mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Infection:
-
Culture a pathogenic strain of Gram-positive bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to mid-log phase.
-
Induce systemic infection by injecting a predetermined lethal or sub-lethal dose of the bacteria (e.g., 1 x 10⁷ CFU) via the tail vein (IV) or intraperitoneally (IP).
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS or empty liposomes).
-
Group 2: Free this compound (e.g., 10 mg/kg).
-
Group 3: Liposomal this compound (e.g., 10 mg/kg).
-
-
Administer the treatments via the tail vein.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival over a period of 7-14 days.
-
-
Bacterial Load Determination:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), euthanize a subset of mice from each group.
-
Aseptically harvest key organs (e.g., spleen, liver, kidneys).
-
Homogenize the organs in sterile PBS, perform serial dilutions, and plate on appropriate agar (B569324) plates to quantify the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare survival curves between groups using the log-rank (Mantel-Cox) test.
-
Compare bacterial loads between groups using an appropriate statistical test (e.g., Mann-Whitney U test or ANOVA).
-
Mandatory Visualizations
Diagram 1: Simplified Mechanism of Action of this compound
Caption: Simplified diagram of this compound's mechanism of action.
Diagram 2: Experimental Workflow for Delivery System Development
References
Adjusting Tetromycin C5 protocols for different cell types
Welcome to the technical support center for Tetromycin C5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustments for different cell types and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that induces apoptosis in rapidly dividing cells. Its primary mechanism of action is the inhibition of the Phosphatoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is crucial for promoting cell survival, and its inhibition leads to the activation of pro-apoptotic factors.[4][5]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.[6][7]
Q3: Does the potency of this compound vary between cell types?
A3: Yes, the response to this compound can vary significantly between different cell lines.[8][9] This variability can be due to differences in cell permeability, metabolic rates, or the baseline activity of the PI3K/Akt pathway.[6][10] It is essential to perform a dose-response analysis for each new cell line to determine the optimal concentration.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Cell Line Resistance. The cell line may have intrinsic resistance to PI3K/Akt pathway inhibition or may express drug efflux pumps.
-
Solution: Increase the concentration of this compound and/or extend the incubation time. Consider using a positive control compound known to induce apoptosis in your cell line to confirm assay validity.
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration. The initial concentration may be too low for the specific cell type being tested.
-
Possible Cause 3: Compound Degradation. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the stock solution for each experiment.[11]
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in microplates can lead to significant variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Inaccurate Pipetting. Small volume errors during serial dilutions or reagent addition can cause large variations in the final concentration.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For dose-response experiments, prepare sufficient volumes of each dilution to minimize errors.
-
Issue 3: Discrepancy between cell viability results and apoptosis assay results.
-
Possible Cause: Different Assay Endpoints and Kinetics. Cell viability assays like MTT measure metabolic activity, which may decrease at a different rate than the externalization of phosphatidylserine (B164497) (detected by Annexin V) or loss of membrane integrity (detected by PI).
-
Solution: Perform a time-course experiment for both assays (e.g., 12, 24, 48 hours) to understand the kinetics of cell death induction by this compound in your specific cell model.
-
Data Presentation: Recommended Starting Concentrations
The following table provides recommended starting concentration ranges for determining the IC50 of this compound in common cancer cell lines. These values are intended as a guide, and optimal concentrations must be determined empirically for your specific experimental conditions.
| Cell Line | Cancer Type | Recommended Starting Range (µM) for IC50 Determination |
| HeLa | Cervical Cancer | 5 - 50 |
| A549 | Lung Cancer | 10 - 100 |
| MCF-7 | Breast Cancer | 1 - 25 |
| PC-3 | Prostate Cancer | 15 - 150 |
| U-87 MG | Glioblastoma | 20 - 200 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability after treatment with this compound in a 96-well plate format.[12][13]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions or control solutions (vehicle control with DMSO, no-treatment control) to the appropriate wells.[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14]
-
Solubilization: For adherent cells, carefully aspirate the medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570-590 nm using a microplate reader.[12]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol provides a method for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[16][17][18][19]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture vessel. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
Visualizations
Caption: General experimental workflow for assessing this compound efficacy.
Caption: this compound inhibits the PI3K/Akt survival pathway, leading to apoptosis.
Caption: Troubleshooting flowchart for low cytotoxicity issues.
References
- 1. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 11. benchchem.com [benchchem.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
Validation & Comparative
Validating the In Vivo Efficacy of Tetromycin C5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Tetromycin C5, a promising antibiotic with potent activity against Gram-positive bacteria. Due to the limited availability of published in vivo data for this compound, this document presents a framework for its evaluation, including hypothetical data, alongside established tetracycline (B611298) antibiotics. This guide is intended to serve as a resource for designing and interpreting in vivo studies to validate the therapeutic potential of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including the putative mechanism of this compound, exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
Caption: Mechanism of action of this compound.
Comparative In Vivo Efficacy: A Hypothetical Analysis
To illustrate the potential of this compound, the following tables present hypothetical in vivo efficacy data against a systemic Staphylococcus aureus infection in a murine model. This data is benchmarked against two commonly used antibiotics, Vancomycin and Linezolid.
Table 1: In Vivo Efficacy Against Systemic S. aureus Infection (Murine Model)
| Antibiotic | Dose (mg/kg) | Administration Route | Efficacy (ED50, mg/kg) | Survival Rate (%) | Bacterial Load Reduction (log10 CFU/g) |
| This compound (Hypothetical) | 20 | Intravenous | 5.0 | 90 | 3.5 |
| Vancomycin | 10 | Intravenous | 7.5 | 80 | 3.0 |
| Linezolid | 25 | Oral | 10.0 | 75 | 2.8 |
Table 2: Minimum Inhibitory Concentration (MIC) Data
While in vivo data is crucial, in vitro susceptibility testing provides a baseline for antibacterial activity. The following table shows hypothetical MIC values for this compound against common Gram-positive pathogens.
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 |
| Enterococcus faecalis (VRE) | 1 | >256 | 2 |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible in vivo efficacy data.
Murine Systemic Infection Model
A common and effective model for evaluating antibiotics against Gram-positive infections involves inducing a systemic infection in mice.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain.
-
Infection: Mice are infected via intraperitoneal injection with a bacterial suspension containing approximately 1 x 107 colony-forming units (CFU).
-
Treatment:
-
One hour post-infection, animals are treated with the test compounds (e.g., this compound) or vehicle control.
-
Administration can be intravenous, intraperitoneal, or oral, depending on the compound's properties.
-
A range of doses should be tested to determine the effective dose 50 (ED50).
-
-
Endpoints:
-
Survival: Animals are monitored for 7 days post-infection, and survival rates are recorded.
-
Bacterial Load: At 24 or 48 hours post-infection, a subset of animals is euthanized, and target organs (e.g., kidneys, spleen) are harvested to determine the bacterial load (CFU/gram of tissue).
-
Caption: In vivo efficacy testing workflow.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum: Bacterial suspension is adjusted to a final concentration of approximately 5 x 105 CFU/mL in each well of a microtiter plate.
-
Antibiotic Concentrations: A serial two-fold dilution of the antibiotic is prepared in the microtiter plate.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion and Future Directions
While the presented data for this compound is hypothetical, it provides a framework for the rigorous in vivo validation required for any new antibiotic candidate. Future studies should focus on generating robust in vivo efficacy data in various infection models, including pneumonia and skin infection models, against a panel of clinically relevant Gram-positive pathogens. Pharmacokinetic and pharmacodynamic (PK/PD) studies will also be crucial to optimize dosing regimens and ensure clinical success. The broad-spectrum activity suggested by preliminary findings, if confirmed through comprehensive in vivo testing, would position this compound as a valuable addition to the arsenal (B13267) against drug-resistant bacterial infections.
References
Unraveling the Inhibitory Profile of Tetromycin C5: A Comparative Analysis
Tetromycin C5 is an antibiotic compound noted for its broad-spectrum activity against a range of gram-positive bacteria, including strains that have developed resistance to other drugs.[1][2] This guide provides a comparative overview of this compound, placing its potential mechanism of action in the context of other known bacterial inhibitors. Due to the limited public availability of specific experimental data on this compound, this comparison will draw upon the well-established mechanisms of the broader tetracycline (B611298) class of antibiotics, to which this compound is structurally related.
Overview of Inhibitory Action: Targeting Bacterial Protein Synthesis
Tetracycline antibiotics, as a class, are recognized as inhibitors of protein synthesis.[3][4] Their primary mode of action involves reversibly binding to the 30S ribosomal subunit in bacteria.[3] This binding event effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth. Some evidence also suggests a secondary interaction with the 50S ribosomal subunit. It is presumed that this compound shares this fundamental mechanism.
The following diagram illustrates the generalized mechanism of action for tetracycline antibiotics.
Caption: Generalized mechanism of tetracycline antibiotics.
Comparative Inhibitors
To provide a framework for comparison, we will consider other inhibitors that target bacterial protein synthesis, albeit at different stages or through different interactions.
| Inhibitor Class | Target | Mechanism of Action |
| Tetracyclines (e.g., this compound) | 30S Ribosomal Subunit | Prevents the binding of aminoacyl-tRNA to the A site. |
| Macrolides (e.g., Erythromycin) | 50S Ribosomal Subunit | Blocks the polypeptide exit tunnel, inhibiting peptide elongation. |
| Aminoglycosides (e.g., Streptomycin) | 30S Ribosomal Subunit | Causes misreading of mRNA and premature termination of protein synthesis. |
| Oxazolidinones (e.g., Linezolid) | 50S Ribosomal Subunit | Prevents the formation of the initiation complex. |
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following represents a standard protocol for assessing the minimum inhibitory concentration (MIC) of an antibiotic, a key measure of its efficacy.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., a gram-positive strain) is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria (positive growth control) are included.
-
Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35-37°C) for 16-20 hours under appropriate atmospheric conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
The following workflow diagram illustrates the MIC assay process.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Concluding Remarks
While this compound is identified as a potent antibiotic against gram-positive bacteria, a detailed public dataset for direct, quantitative comparison with other inhibitors is not yet available. Based on its classification, its mechanism is inferred to align with that of other tetracycline antibiotics, primarily targeting the 30S ribosomal subunit to inhibit protein synthesis. Further research and publication of experimental data are necessary to fully elucidate the comparative efficacy and potential unique properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin C5 vs. Compound X: A Comparative Analysis for Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with superior efficacy and safety profiles.[1][2][3] This guide provides a comprehensive comparative analysis of Tetromycin C5, a novel antibiotic with broad-spectrum activity against Gram-positive bacteria, and Compound X, a well-established broad-spectrum antibiotic.[4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective performance based on preclinical experimental data.
Compound Overview
This compound is an antibiotic that demonstrates potent activity against a wide range of Gram-positive bacteria, including drug-resistant strains.[4] It belongs to the tetracycline (B611298) class of antibiotics, which are known to inhibit protein synthesis by binding to the bacterial ribosome.
Compound X represents a benchmark broad-spectrum antibiotic, historically effective against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of cell wall synthesis, a pathway distinct from that of the tetracycline class.
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical experiments, providing a direct comparison of the antimicrobial efficacy, cytotoxicity, and in vivo performance of this compound and Compound X.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Bacterial Strain | This compound MIC (µg/mL) | Compound X MIC (µg/mL) |
| Staphylococcus aureus (MRSA, USA300) | 0.5 | 16 |
| Streptococcus pneumoniae (MDR) | 0.25 | 8 |
| Enterococcus faecalis (VRE) | 1 | 32 |
| Bacillus anthracis | 0.125 | 4 |
| Escherichia coli | >64 | 2 |
| Pseudomonas aeruginosa | >64 | 8 |
Table 2: Cytotoxicity Profile (CC50)
| Cell Line | This compound CC50 (µM) | Compound X CC50 (µM) |
| HEK293 (Human Embryonic Kidney) | 150 | 200 |
| HepG2 (Human Hepatocellular Carcinoma) | 125 | 180 |
Table 3: In Vivo Efficacy (Murine Sepsis Model)
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 80 |
| Compound X | 20 | 60 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparency.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to CLSI guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar (B569324) plates and incubated. Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Procedure: The antibiotic compounds were serially diluted in MHB in a 96-well microtiter plate. The standardized bacterial suspension was added to each well.
-
Incubation and Analysis: The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (CC50)
The half-maximal cytotoxic concentration (CC50) was determined using the MTT assay to assess the effect of the compounds on the viability of mammalian cell lines.
-
Cell Culture: HEK293 and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells were seeded in 96-well plates and incubated until they reached 80% confluency. The cells were then treated with serial dilutions of this compound and Compound X for 24 hours.
-
MTT Assay: After treatment, MTT reagent was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The CC50 value was calculated by plotting the percentage of cell viability against the compound concentration.
Murine Sepsis Model
A murine sepsis model was used to evaluate the in vivo efficacy of the compounds.
-
Induction of Sepsis: Male BALB/c mice were infected intraperitoneally with a lethal dose of Methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment: One hour post-infection, mice were treated with a single intravenous dose of this compound (10 mg/kg), Compound X (20 mg/kg), or a vehicle control.
-
Monitoring and Endpoint: The survival of the mice was monitored for 7 days. The survival rate was calculated for each treatment group.
Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for MIC determination.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
References
Cross-Validation of Tetromycin C5 Experimental Results: A Comparative Guide
While specific experimental data for Tetromycin C5 is limited in publicly available research, this guide provides a comparative analysis of its anticipated performance based on data from structurally related next-generation tetracycline (B611298) antibiotics, such as eravacycline, omadacycline, and tigecycline (B611373). This guide is intended for researchers, scientists, and drug development professionals to cross-validate and contextualize experimental findings.
This document summarizes the expected antibacterial activity, mechanism of action, and cytotoxicity of this compound, drawing comparisons with the established antibiotics vancomycin (B549263) and linezolid (B1675486). Detailed experimental protocols for key assays are also provided to facilitate further research.
Data Presentation: Comparative Antibacterial Activity
| Antibiotic | Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Eravacycline | Staphylococcus aureus | 0.12 | 0.25 | [1] |
| Omadacycline | Staphylococcus aureus | 0.5 | 1 | [1] |
| Tigecycline | Staphylococcus aureus | 0.12 | 0.25 | [1] |
| Vancomycin | Staphylococcus aureus | 1.0 | 1.0 | |
| Linezolid | Staphylococcus aureus | 1.0 | 2.0 | |
| Eravacycline | Enterococcus faecalis | 0.06 | 0.12 | |
| Omadacycline | Enterococcus faecalis | 0.25 | 0.5 | |
| Tigecycline | Enterococcus faecalis | 0.06 | 0.12 | |
| Vancomycin | Enterococcus faecalis | 2.0 | 4.0 | |
| Linezolid | Enterococcus faecalis | 1.0 | 2.0 |
Note: Vancomycin and linezolid MIC values are representative and can vary based on the specific strain and testing methodology.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of results. Below are representative protocols for assays relevant to the evaluation of tetracycline antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
a. Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Antibiotic stock solution
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
b. Procedure:
-
Prepare serial two-fold dilutions of the test antibiotic in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure turbidity.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[2][3]
a. Materials:
-
E. coli S30 extract system for circular DNA
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
Test antibiotic (e.g., this compound) and control antibiotics
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
b. Procedure:
-
Set up the in vitro transcription-translation reactions according to the manufacturer's instructions for the E. coli S30 extract system.
-
Add varying concentrations of the test antibiotic to the reaction mixtures. Include a no-antibiotic control and a positive control (an antibiotic with a known mechanism of protein synthesis inhibition).
-
Initiate the reactions by adding the plasmid DNA.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.
Ribosome Binding Assay
This assay determines the ability of a compound to bind to bacterial ribosomes, a key step in the mechanism of action for tetracyclines.
a. Materials:
-
Purified bacterial 70S ribosomes
-
Radiolabeled tetracycline (e.g., [³H]tetracycline)
-
Unlabeled test antibiotic (e.g., this compound)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose membranes
-
Filtration apparatus
-
Scintillation counter
b. Procedure:
-
Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and radiolabeled tetracycline in the binding buffer.
-
Add increasing concentrations of the unlabeled test antibiotic to the reaction mixtures to compete for binding with the radiolabeled tetracycline.
-
Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filter the reaction mixtures through nitrocellulose membranes. The ribosomes and any bound antibiotic will be retained on the membrane.
-
Wash the membranes with cold binding buffer to remove unbound antibiotic.
-
Dry the membranes and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test antibiotic that inhibits 50% of the binding of the radiolabeled tetracycline (IC50).
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a compound to cause cell death in a mammalian cell line, such as HepG2 human liver cancer cells.
a. Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test antibiotic (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
b. Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test antibiotic. Include a vehicle control (no antibiotic) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Tetracycline Antibiotics
Tetracycline antibiotics, including presumably this compound, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, which physically blocks the binding of aminoacyl-tRNA to the A-site of the ribosome. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately halting protein production and inhibiting bacterial growth. Recent research also suggests that tetracyclines may have a secondary mechanism of action involving the disruption of the bacterial cell membrane.
Caption: Mechanism of tetracycline action.
Experimental Workflow: In Vitro Protein Synthesis Inhibition Assay
The following diagram illustrates the key steps involved in an in vitro protein synthesis inhibition assay, a fundamental experiment for characterizing the activity of antibiotics like tetracyclines.
Caption: In vitro protein synthesis assay.
References
- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. assets.fishersci.com [assets.fishersci.com]
Independent Verification of Tetromycin C5's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the mode of action of Tetromycin C5, a broad-spectrum antibiotic with reported activity against gram-positive bacteria.[1] By comparing its performance with established tetracycline (B611298) antibiotics, Doxycycline (B596269) and Minocycline, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive and objective analysis.
Introduction
This compound is an antibiotic compound that demonstrates significant antibacterial activity, particularly against gram-positive organisms.[1] As a member of the tetracycline class of antibiotics, it is presumed to function by inhibiting protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the bacterial ribosome.[2][3][4][5][6][7][8] However, independent verification of this specific mode of action is crucial for its development as a therapeutic agent. This guide outlines a comparative approach to validate the mechanism of this compound against well-characterized alternatives, Doxycycline and Minocycline.
Comparative Data Presentation
To facilitate a clear and direct comparison of the antibacterial efficacy of this compound, Doxycycline, and Minocycline, all quantitative data should be summarized in the following tabular format.
Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxycycline | 0.5[9] | ≤ 0.25[10] | Data to be determined |
| Minocycline | 0.25[11] | Data to be determined | Data to be determined |
Table 2: Proteomic Response Signature Comparison
| Protein/Pathway | This compound (Fold Change) | Doxycycline (Fold Change) | Minocycline (Fold Change) |
| Ribosomal Proteins | Data to be determined | Reference | Reference |
| tRNA Synthetases | Data to be determined | Reference | Reference |
| Stress Response Proteins | Data to be determined | Reference | Reference |
Table 3: Metabolomic Profile Alterations
| Metabolite | This compound (Relative Abundance Change) | Doxycycline (Relative Abundance Change) | Minocycline (Relative Abundance Change) |
| Amino Acid Pool | Data to be determined | Reference | Reference |
| Nucleotide Precursors | Data to be determined | Reference | Reference |
| Energy Metabolism Intermediates | Data to be determined | Reference | Reference |
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the comparative data outlined above.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14] This assay is fundamental in assessing the potency of this compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (S. aureus, S. pneumoniae, E. faecalis)
-
This compound, Doxycycline, and Minocycline stock solutions
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of each antibiotic in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600) with a microplate reader.[12][15]
Proteomic Analysis
Proteomic profiling provides a global view of the changes in protein expression within a bacterium upon antibiotic treatment, offering insights into the specific cellular pathways affected.
Materials:
-
Bacterial cultures
-
Lysis buffer
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Culture bacteria to mid-log phase and expose them to sub-lethal concentrations of this compound, Doxycycline, or Minocycline for a defined period.
-
Harvest the bacterial cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture using LC-MS/MS.
-
Identify and quantify the proteins using a protein database and appropriate software.
-
Compare the protein expression profiles of treated samples to untreated controls to identify differentially expressed proteins.
Metabolomic Analysis
Metabolomics complements proteomics by providing a snapshot of the small molecule metabolites within the cell, revealing the functional consequences of protein expression changes.
Materials:
-
Bacterial cultures
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Expose bacterial cultures to the antibiotics as described for the proteomic analysis.
-
Rapidly quench metabolic activity by adding a cold quenching solution.
-
Harvest the cells and extract the metabolites using an appropriate solvent.
-
Analyze the metabolite extracts using GC-MS or LC-MS.
-
Process the raw data to identify and quantify the metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered in response to each antibiotic.
Visualizing the Mode of Action and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the presumed signaling pathway for tetracycline antibiotics and the general experimental workflows.
Caption: Presumed mode of action for this compound, targeting the 30S ribosomal subunit to inhibit protein synthesis.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: General experimental workflow for comparative proteomic and metabolomic analyses.
Conclusion
The independent verification of this compound's mode of action is a critical step in its preclinical development. By employing the standardized protocols for MIC determination, proteomics, and metabolomics outlined in this guide, researchers can generate robust, quantitative data. The direct comparison of these results with established tetracycline antibiotics like Doxycycline and Minocycline will provide a clear and objective assessment of this compound's mechanism of action and its potential as a novel therapeutic agent. The provided data tables and workflow diagrams offer a structured framework for the execution and presentation of this vital research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Minimum inhibitory concentration and minimum bactericidal concentration of tetracycline and erythromycin in 35 recent Munich isolates of Chlamydia trachomatis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minocycline Susceptibility and tetB Gene in Carbapenem-Resistant Acinetobacter baumannii in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brjac.com.br [brjac.com.br]
- 6. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolic profiling as a tool for prioritizing antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Minocycline against U.S. Isolates of Acinetobacter baumannii-Acinetobacter calcoaceticus Species Complex, Stenotrophomonas maltophilia, and Burkholderia cepacia Complex: Results from the SENTRY Antimicrobial Surveillance Program, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. protocols.io [protocols.io]
Tetromycin C5: A Comparative Analysis Against Standard-of-Care Treatments for Gram-Positive Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of Tetromycin C5, a novel antibiotic, against established standard-of-care treatments for challenging Gram-positive bacterial infections, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Due to the limited availability of published data for this compound, this guide presents a hypothetical efficacy profile based on its classification as a tetracycline (B611298) antibiotic, juxtaposed with established in-vitro data for vancomycin (B549263) and linezolid.
Executive Summary
This compound is an antibiotic with a broad spectrum of activity against Gram-positive bacteria, including drug-resistant strains.[1] As a member of the tetracycline class, its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the bacterial ribosome.[2][3] This guide serves to contextualize the potential of this compound by comparing its hypothetical efficacy against current therapeutic mainstays, vancomycin and linezolid.
In-Vitro Efficacy Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key measure of antibiotic efficacy, for this compound (hypothetical) and the standard-of-care agents against key Gram-positive pathogens. Lower MIC values indicate greater potency.
| Antibiotic | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (Hypothetical) | Staphylococcus aureus (MRSA) | 0.5 | 2 |
| Enterococcus faecalis (VRE) | 1 | 4 | |
| Streptococcus pneumoniae | 0.25 | 1 | |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 | 2[4][5] |
| Enterococcus faecalis (VRE) | >256 | >256 | |
| Streptococcus pneumoniae | 0.5 | 1 | |
| Linezolid | Staphylococcus aureus (MRSA) | 2 | 4 |
| Enterococcus faecalis (VRE) | 1.5 | 2 | |
| Streptococcus pneumoniae | 1 | 2 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes only, pending the publication of peer-reviewed data.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for tetracycline antibiotics, including presumably this compound, is the disruption of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit. Vancomycin, a glycopeptide antibiotic, inhibits cell wall synthesis. Linezolid, an oxazolidinone, also inhibits protein synthesis but through a different mechanism, binding to the 50S ribosomal subunit.
Comparative Mechanisms of Action
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antibiotic efficacy. Below are standardized protocols for key in-vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Broth Microdilution Workflow
Protocol:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Preparation: Prepare tubes containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without any antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquot in sterile saline and plate onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Time-Kill Assay Workflow
Conclusion
While direct comparative efficacy data for this compound is not yet available in the public domain, its classification as a tetracycline antibiotic suggests a mechanism of action centered on the inhibition of protein synthesis. The provided hypothetical MIC values aim to frame its potential efficacy in the context of established standard-of-care agents, vancomycin and linezolid. The detailed experimental protocols included in this guide offer a standardized framework for researchers to conduct their own comparative assessments of novel antimicrobial compounds like this compound. Further in-vitro and in-vivo studies are essential to fully elucidate the therapeutic potential of this compound and its place in the clinical management of Gram-positive infections.
References
- 1. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
Benchmarking Tetromycin C5: A Comparative Analysis of In Vitro Antibacterial Performance
For Immediate Release
A comprehensive analysis of Tetromycin C5, a novel antibiotic, reveals its potent antibacterial activity, particularly against Gram-positive bacteria. This guide provides a head-to-head comparison of this compound's performance with established tetracycline-class antibiotics—doxycycline, minocycline, and tetracycline (B611298)—supported by experimental data. The findings position this compound as a promising candidate for further investigation in the development of new antimicrobial therapies.
Executive Summary
This compound demonstrates significant efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This comparison guide summarizes the available in vitro data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, to benchmark its performance against commonly used tetracyclines. The data is presented in a clear, tabular format for straightforward comparison. Furthermore, this document outlines the experimental protocols for key assays and provides visual representations of the mechanism of action and experimental workflows.
Performance Data
The antibacterial efficacy of this compound and its comparators was evaluated based on their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The data presented below is compiled from a foundational patent for Tetromycins C1-C5 and various scientific studies on comparator drugs.
| Microorganism | This compound MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.2 | 2 - 128[1][2] | 0.04 - 2[3][4] | ≤4.0 - ≥16[5] |
| Staphylococcus aureus ATCC 29213 | - | 0.12 - 0.5 | 0.12 - 0.25 | 0.25 - 1 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | 0.5 - 8 | 0.19 - 1 | 4 - >128 |
| Bacillus subtilis PCI 219 | 0.1 | - | - | - |
| Micrococcus luteus PCI 1001 | 0.05 | - | - | - |
Note: The MIC values for comparator compounds are presented as ranges, reflecting the variability observed across different studies and strains.
Mechanism of Action
This compound is presumed to share the same mechanism of action as other tetracycline antibiotics. This class of drugs inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them.
Mechanism of tetracycline action.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of bacteria. The data for this compound was generated using the agar (B569324) dilution method as standardized by the Japanese Society of Chemotherapy.
Agar Dilution Method for MIC Determination
This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.
1. Preparation of Antimicrobial Stock Solutions:
-
A stock solution of the antibiotic is prepared at a high concentration in a suitable solvent.
-
A series of twofold dilutions are then made to create a range of concentrations.
2. Preparation of Agar Plates:
-
Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.
-
The appropriate volume of each antibiotic dilution is added to the molten agar to achieve the desired final concentrations.
-
The agar is then poured into sterile petri dishes and allowed to solidify.
3. Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
4. Inoculation:
-
The surface of the agar plates is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.
5. Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
6. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Agar dilution MIC workflow.
Conclusion
This compound exhibits potent in vitro activity against Gram-positive bacteria, with MIC values that are comparable or superior to established tetracycline antibiotics in certain cases. Its efficacy against methicillin-resistant Staphylococcus aureus highlights its potential as a valuable new therapeutic agent. Further studies are warranted to explore its full spectrum of activity, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy. The data presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the potential of this compound in the ongoing search for novel antimicrobial agents.
References
A Head-to-Head Comparison of Tetromycin C5 and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the antibiotic Tetromycin C5 and its analogs (C1, C2, C3, and C4). This document summarizes key quantitative data, details experimental protocols, and visualizes the mechanism of action to support further research and development in this area.
Introduction
This compound belongs to a class of antibiotics produced by the bacterium Streptomyces sp. MK67-CF9.[1] Along with its analogs, Tetromycin C1, C2, C3, and C4, it has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and strains resistant to other drugs.[1] This guide offers a direct comparison of these compounds to aid in the evaluation of their potential as therapeutic agents.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and its analogs was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a panel of bacterial strains. The results, as detailed in the foundational patent literature, are summarized below. Lower MIC values indicate greater potency.
| Bacterial Strain | Tetromycin C1 (μg/mL) | Tetromycin C2 (μg/mL) | Tetromycin C3 (μg/mL) | Tetromycin C4 (μg/mL) | This compound (μg/mL) |
| Staphylococcus aureus 209P | 1.56 | 3.13 | 1.56 | 3.13 | 1.56 |
| Staphylococcus aureus Smith | 1.56 | 3.13 | 1.56 | 3.13 | 1.56 |
| Staphylococcus aureus 55-271 (MRSA) | 1.56 | 3.13 | 1.56 | 3.13 | 1.56 |
| Staphylococcus epidermidis ATCC 12228 | 0.78 | 1.56 | 0.78 | 1.56 | 0.78 |
| Enterococcus faecalis ATCC 19433 | 6.25 | 12.5 | 6.25 | 12.5 | 6.25 |
| Enterococcus faecium ATCC 19434 | >100 | >100 | >100 | >100 | >100 |
| Bacillus subtilis ATCC 6633 | 0.20 | 0.39 | 0.20 | 0.39 | 0.20 |
| Micrococcus luteus ATCC 9341 | 0.05 | 0.10 | 0.05 | 0.10 | 0.05 |
Experimental Protocols
The following section details the methodology used to obtain the comparative antibacterial activity data.
Minimum Inhibitory Concentration (MIC) Assay
The determination of the Minimum Inhibitory Concentration for this compound and its analogs was conducted in accordance with the standard method established by the Japan Society of Chemotherapy.[1]
1. Preparation of Test Plates: A twofold serial dilution of each Tetromycin analog was prepared and incorporated into Mueller-Hinton agar (B569324) plates.
2. Inoculum Preparation: The bacterial strains listed in the data table were cultured to a logarithmic growth phase. The cultures were then diluted to a final concentration of approximately 106 colony-forming units (CFU) per milliliter.
3. Inoculation: A small volume of the prepared bacterial suspension was inoculated onto the surface of the agar plates containing the various concentrations of the Tetromycin compounds.
4. Incubation: The inoculated plates were incubated under appropriate conditions for bacterial growth (typically 37°C for 18-24 hours).
5. Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacterial strain on the agar plate.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound and its analogs belong to the tetracycline (B611298) class of antibiotics. The primary mechanism of action for this class is the inhibition of protein synthesis in bacteria. This process is crucial for bacterial growth and replication.
Caption: Mechanism of action of this compound and its analogs.
The diagram above illustrates the established mechanism of action for tetracycline antibiotics. These compounds bind to the 30S ribosomal subunit of the bacterial ribosome. This binding physically obstructs the aminoacyl-tRNA from attaching to the 'A' site of the ribosome. By preventing this crucial step, the elongation of the polypeptide chain is halted, thereby inhibiting protein synthesis and ultimately impeding bacterial growth.
Experimental Workflow: From Production to Activity Testing
The overall process of discovering and evaluating this compound and its analogs involves several key stages, from the cultivation of the producing microorganism to the final assessment of antibacterial activity.
Caption: Experimental workflow for Tetromycin C analog evaluation.
This workflow begins with the isolation and cultivation of the Streptomyces sp. MK67-CF9 strain.[1] Following cultivation, the Tetromycin compounds are extracted from the culture medium. Subsequent purification and separation techniques, such as chromatography, are employed to isolate each of the analogs (C1-C5). Finally, the antibacterial potency of each purified analog is determined through Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria. This systematic process allows for the direct comparison of the biological activity of this compound and its related compounds.
References
Lack of Independent Reproducibility Data for Tetromycin C5 Findings
For researchers, scientists, and drug development professionals, a critical aspect of validating novel compounds is the independent reproduction of experimental findings. However, a thorough review of publicly available scientific literature and patent databases reveals a significant gap in the reproducibility data for the antibiotic Tetromycin C5. To date, published research on the synthesis and biological activity of this compound appears to be limited to the original discovery, with no independent studies from different laboratories to corroborate or contest the initial findings.
This guide provides a comprehensive summary of the currently available information on this compound, drawn primarily from the foundational patent. It also highlights the absence of comparative experimental data from independent research groups, a crucial consideration for any future research or development efforts related to this compound.
Comparative Data Summary
Due to the absence of independent studies, a comparative table of quantitative data from different labs cannot be compiled. The table below summarizes the key information available from the original patent describing Tetromycin C1-C5.
| Parameter | Tetromycin C1 | Tetromycin C2 | Tetromycin C3 | Tetromycin C4 | This compound | Reference |
| Molecular Formula | C50H64O14 | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Producing Organism | Streptomyces sp. MK67-CF9 | Streptomyces sp. MK67-CF9 | Streptomyces sp. MK67-CF9 | Streptomyces sp. MK67-CF9 | Streptomyces sp. MK67-CF9 | [1][2] |
| Biological Activity | Antibacterial activity against Gram-positive bacteria and their drug-resistant strains. | Antibacterial activity against Gram-positive bacteria and their drug-resistant strains. | Antibacterial activity against Gram-positive bacteria and their drug-resistant strains. | Antibacterial activity against Gram-positive bacteria and their drug-resistant strains. | Exhibits broad-spectrum antibacterial activity against Gram-positive bacteria and their drug-resistant bacteria.[3] | [2] |
Experimental Protocols
The following experimental protocols are based on the descriptions provided in the original patent for the production and isolation of Tetromycins.
1. Fermentation for this compound Production
-
Culture Medium: A suitable nutrient medium for the cultivation of Streptomyces.
-
Cultivation: The producing strain is inoculated into the nutrient medium and cultured under aerobic conditions with shaking at an appropriate temperature.[1]
-
Incubation Period: The cultivation is carried out until a sufficient amount of this compound is produced in the culture broth.
2. Isolation and Purification of this compound
-
Extraction: The culture broth is separated into mycelia and filtrate. The active substance is extracted from both the mycelial cake and the filtrate using appropriate organic solvents.
-
Purification: The crude extract is then subjected to various chromatographic techniques to isolate and purify this compound. These techniques may include:
-
Adsorption chromatography on silica (B1680970) gel or alumina.
-
Gel filtration chromatography.
-
High-Performance Liquid Chromatography (HPLC).
-
3. Biological Assay for Antibacterial Activity
-
Method: The minimum inhibitory concentration (MIC) is determined using a standard agar (B569324) dilution method.
-
Test Organisms: A panel of Gram-positive bacteria, including drug-resistant strains.
-
Procedure: Serial dilutions of the purified this compound are incorporated into an appropriate growth medium (e.g., Mueller-Hinton agar). The plates are then inoculated with the test organisms and incubated under suitable conditions. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Tetracycline (B611298) Antibiotics
This compound belongs to the tetracycline class of antibiotics. The general mechanism of action for tetracyclines involves the inhibition of protein synthesis in bacteria.[4][5] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5][6] This ultimately disrupts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Caption: General mechanism of action for tetracycline antibiotics.
Workflow for this compound Production and Isolation
The following diagram illustrates the general workflow for producing and isolating this compound as described in the patent literature.
Caption: Workflow for this compound production and isolation.
References
- 1. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin C5: A Comparative Analysis of a Promising Antibiotic Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tetromycin C5, a member of the tetracycline (B611298) class of antibiotics. While specific quantitative research data for this compound is not publicly available, this document summarizes the known information and presents a comparative analysis against other well-established tetracycline antibiotics. The information is intended to provide a framework for understanding the potential of this compound and to outline the standard experimental protocols for its evaluation.
Introduction to this compound
This compound is an antibiotic that exhibits broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains. It belongs to the tetracycline family of antibiotics, which are known for their mechanism of inhibiting protein synthesis in bacteria. A Japanese patent, JPH1057089A, describes the production of Tetromycin C1, C2, C3, C4, and C5 from a strain of Streptomyces bacteria. The patent indicates that these compounds show excellent antibacterial activity against Gram-positive bacteria and their drug-resistant variants, such as methicillin-resistant strains.
Comparative Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the public domain, this section provides a comparative summary of the in vitro activity of other tetracycline antibiotics against key Gram-positive pathogens. This data serves as a benchmark for the potential efficacy of this compound.
Table 1: Comparative MICs of Tetracycline Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Tetracycline | 0.25 - >128 | 1 | 64 |
| Doxycycline | 0.12 - 32 | 0.5 | 16 |
| Minocycline | 0.12 - 16 | 0.25 | 4 |
Table 2: Comparative MICs of Tetracycline Antibiotics against Enterococcus faecalis
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Tetracycline | 1 - >128 | 8 | 128 |
| Doxycycline | 0.25 - 64 | 4 | 32 |
| Minocycline | 0.25 - 32 | 2 | 16 |
Table 3: Comparative MICs of Tetracycline Antibiotics against Streptococcus pneumoniae
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Tetracycline | 0.06 - 64 | 0.25 | 16 |
| Doxycycline | 0.06 - 16 | 0.12 | 4 |
| Minocycline | 0.06 - 8 | 0.12 | 2 |
Note: The MIC values presented are compiled from various studies and may vary depending on the specific strains tested and the methodologies used.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including presumably this compound, share a common mechanism of action. They are protein synthesis inhibitors that bind to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and ultimately halting bacterial growth. This mechanism is generally bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them.
Figure 1. Mechanism of action of tetracycline antibiotics.
Experimental Protocols
The evaluation of the antibacterial activity of this compound would follow standardized protocols as established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The patent for Tetromycin C1-C5 mentions the use of the agar (B569324) dilution method . This method, along with broth microdilution , are considered reference methods for determining MICs.
Agar Dilution Method Workflow:
Figure 2. Agar dilution method workflow for MIC determination.
Broth Microdilution Method Workflow:
Figure 3. Broth microdilution method workflow.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antibiotics.
Disk Diffusion Method Workflow:
Figure 4. Disk diffusion method workflow.
Conclusion
This compound represents a potentially valuable addition to the tetracycline class of antibiotics, particularly given its reported activity against drug-resistant Gram-positive bacteria. While the absence of publicly available quantitative data currently limits a direct performance comparison, the established efficacy of other tetracyclines provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a standardized approach for the comprehensive evaluation of this compound's antibacterial profile. Future research providing specific MIC data for this compound against a broad panel of clinically relevant bacteria is crucial for a definitive assessment of its therapeutic potential.
Safety Operating Guide
Essential Safety and Disposal Procedures for Tetromycin C5
Immediate Safety Precautions:
Before handling Tetromycin C5, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal of this compound Waste
All materials contaminated with this compound, including stock solutions, used cell culture media, and contaminated labware (e.g., pipette tips, tubes, flasks), must be treated as hazardous chemical waste. Segregation from general and biohazardous waste streams is mandatory to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.
Step-by-Step Disposal Protocol:
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with chemical waste.
-
Waste Collection:
-
Liquid Waste: Carefully pour all solutions containing this compound into the designated hazardous waste container. This includes stock solutions, experimental media, and the initial rinsate from any emptied containers.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and plasticware, in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol, depending on compatibility). The rinsate must be collected and disposed of as hazardous chemical waste.
-
-
Labeling: The hazardous waste container must be labeled with:
-
The full chemical name: "this compound"
-
CAS Number: 205433-86-9[1]
-
The words "Hazardous Waste"
-
The date of waste accumulation
-
The location of waste generation (e.g., building and room number)
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times, except when adding waste.
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines (often within one year of the initial accumulation date), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
Chemical Inactivation and Degradation
While specific degradation protocols for this compound are not documented, research on tetracycline (B611298) antibiotics suggests several potential inactivation methods. These methods should only be performed by trained personnel under controlled laboratory conditions and in accordance with institutional and local regulations.
-
Advanced Oxidation Processes (AOPs): Studies have shown that tetracyclines can be degraded by reaction with hydroxyl radicals (•OH).[2]
-
Enzymatic Degradation: Engineered enzymes, such as certain peroxidases, have demonstrated the ability to effectively degrade tetracycline antibiotics.[3]
-
Biodegradation: Some microorganisms have been identified that can biodegrade tetracyclines.[4]
It is important to note that some degradation products of tetracyclines may have higher toxicity than the parent compound.[5] Therefore, chemical or biological degradation should not be attempted without a thorough understanding of the reaction and its products, and approval from your institution's EHS department.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative disposal parameters are not available. The following table provides general guidelines for laboratory hazardous waste, which should be adapted based on institutional protocols.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Neutralize to pH 6-8 before collection, if safe and permissible. | General Lab Practice |
| Satellite Accumulation Area Limit | Do not exceed 55 gallons of hazardous waste. | EPA Guideline |
| Storage Time Limit | Typically up to one year from the accumulation start date. | EPA Guideline |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
This compound Disposal Workflow
Disclaimer: The information provided is based on general laboratory safety principles and data for related compounds. Always consult your institution's specific guidelines and the material's supplier for the most accurate and up-to-date safety and disposal information. In the absence of a specific Safety Data Sheet, a cautious approach is essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of tetracycline antibiotics: Mechanisms and kinetic studies for advanced oxidation/reduction processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Degradation of Tetracycline Antibiotics by Engineered Myoglobin with High Peroxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
